Product packaging for (Au(Dppe)2)Cl(Cat. No.:CAS No. 47895-18-1)

(Au(Dppe)2)Cl

Cat. No.: B1209209
CAS No.: 47895-18-1
M. Wt: 993.8 g/mol
InChI Key: DPODNOAEJISMHY-UHFFFAOYSA-N
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Description

(Au(Dppe)2)Cl, also known as this compound, is a useful research compound. Its molecular formula is C52H48AuP4+ and its molecular weight is 993.8 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H48AuP4+ B1209209 (Au(Dppe)2)Cl CAS No. 47895-18-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

47895-18-1

Molecular Formula

C52H48AuP4+

Molecular Weight

993.8 g/mol

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+)

InChI

InChI=1S/2C26H24P2.Au/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/q;;+1

InChI Key

DPODNOAEJISMHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+]

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+]

Related CAS

19624-67-0 (chloride)

Synonyms

(Au(dppe)2)Cl
bis(1,2-bis(diphenylphosphino)ethane)gold(I)
bis(1,2-bis(diphenylphosphino)ethane)gold(I) bromide
bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride
bis(1,2-bis(diphenylphosphino)ethane)gold(I) iodide
bis(1,2-bis(diphenylphosphino)ethane)gold(I) nitrate

Origin of Product

United States

Foundational & Exploratory

crystal structure of bis(diphenylphosphino)ethane gold(I) chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Crystal Structure of Bis(diphenylphosphino)ethane Gold(I) Chloride

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and catalytic application of the dinuclear gold(I) complex, [μ-1,2-bis(diphenylphosphino)ethane]bis[chlorogold(I)], commonly referred to as bis(diphenylphosphino)ethane gold(I) chloride with the formula [(AuCl)₂(μ-dppe)]. This document details the experimental protocol for its preparation and presents a summary of its crystallographic data. Furthermore, a proposed catalytic cycle for its application in the synthesis of disubstituted furans is illustrated. This guide is intended to be a valuable resource for researchers in the fields of inorganic chemistry, materials science, and catalysis.

Introduction

Gold(I) phosphine complexes are a class of compounds that have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine. Among these, complexes featuring the bidentate ligand 1,2-bis(diphenylphosphino)ethane (dppe) are of particular importance due to the stability conferred by the chelating phosphine. This guide focuses on the dinuclear complex [(AuCl)₂(μ-dppe)], where the dppe ligand bridges two gold(I) chloride units.

Crystal Structure and Crystallographic Data

The solid-state structure of [(AuCl)₂(μ-dppe)] has been determined by single-crystal X-ray diffraction. The compound crystallizes in a dimeric form where the dppe ligand bridges two AuCl moieties. The coordination geometry around each gold atom is nearly linear, defined by the phosphorus and chlorine atoms. A noteworthy feature of the crystal structure is the presence of a weak intermolecular gold-gold interaction, known as an aurophilic interaction, between pairs of molecules.

Table 1: Crystallographic Data for [(AuCl)₂(μ-dppe)]

ParameterValue
Chemical FormulaC₂₆H₂₄Au₂Cl₂P₂
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a12.815(2) Å
b11.160(2) Å
c19.054(4) Å
α90°
β109.33(1)°
γ90°
Selected Bond Lengths
Mean Au-P2.239 Å
Mean Au-Cl2.315 Å
Intermolecular Distance
Au···Au3.189 Å

Experimental Protocols

Synthesis of [μ-1,2-bis(diphenylphosphino)ethane]bis[chlorogold(I)] [(AuCl)₂(μ-dppe)]

This protocol is adapted from established methods for the synthesis of similar dinuclear gold(I) phosphine complexes.

Materials:

  • Chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl]

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,2-bis(diphenylphosphino)ethane (dppe) in dichloromethane (CH₂Cl₂).

  • In a separate Schlenk flask, dissolve chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl] (2 molar equivalents) in dichloromethane.

  • Slowly add the solution of (Me₂S)AuCl to the dppe solution at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Reduce the volume of the solvent in vacuo until a precipitate begins to form.

  • Add diethyl ether to the concentrated solution to induce further precipitation of the product.

  • Isolate the white to pale yellow solid product by filtration.

  • Wash the product with diethyl ether and dry under vacuum.

Visualization of Experimental Workflow and Catalytic Application

Experimental Workflow for the Synthesis of [(AuCl)₂(μ-dppe)]

The following diagram illustrates the key steps in the synthesis of the title compound.

experimental_workflow Synthesis of [(AuCl)2(μ-dppe)] cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation dppe_solution Dissolve dppe in CH2Cl2 mixing Add (Me2S)AuCl solution to dppe solution dppe_solution->mixing Au_solution Dissolve (Me2S)AuCl in CH2Cl2 Au_solution->mixing stirring Stir at room temperature for 2-4h mixing->stirring concentration Reduce solvent volume stirring->concentration precipitation Precipitate with diethyl ether concentration->precipitation filtration Filter the solid product precipitation->filtration drying Dry under vacuum filtration->drying final_product final_product drying->final_product [(AuCl)2(μ-dppe)]

Caption: Experimental workflow for the synthesis of [(AuCl)₂(μ-dppe)].

Proposed Catalytic Cycle for Furan Synthesis

The complex [(AuCl)₂(μ-dppe)] has been shown to be an effective catalyst for the synthesis of disubstituted furans from terminal alkynes and pyridine-N-oxide. The following diagram outlines a plausible catalytic cycle for this transformation.

catalytic_cycle Proposed Catalytic Cycle for Furan Synthesis catalyst [(AuCl)2(μ-dppe)] active_catalyst Active Gold(I) Species catalyst->active_catalyst Activation alkyne_complex Gold-Alkyne Complex active_catalyst->alkyne_complex + Terminal Alkyne nucleophilic_attack Nucleophilic Attack by N-Oxide alkyne_complex->nucleophilic_attack + Pyridine-N-Oxide intermediate1 Intermediate A nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Intermediate B cyclization->intermediate2 product_release Product Release intermediate2->product_release product_release->active_catalyst Regeneration furan Disubstituted Furan product_release->furan

Caption: Proposed catalytic cycle for furan synthesis using [(AuCl)₂(μ-dppe)].

Conclusion

This technical guide has provided a detailed overview of the dinuclear gold(I) complex, [(AuCl)₂(μ-dppe)]. The crystallographic data highlights its key structural features, and the provided experimental protocol offers a clear method for its synthesis. The visualization of its catalytic role in furan synthesis underscores its potential utility in organic transformations. It is anticipated that this guide will serve as a valuable reference for researchers working with gold-based compounds and their applications.

Unveiling the Electronic and Photophysical Landscape of Bis(1,2-bis(diphenylphosphino)ethane)gold(I) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and photophysical properties of the gold(I) complex, bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, denoted as [Au(dppe)₂]Cl. This document delves into the synthesis, structural characteristics, and the intricate relationship between the molecular architecture and the electronic and photophysical behavior of this compound, which is of significant interest in the fields of materials science and medicinal chemistry.

Core Molecular Structure and Synthesis

The cation [Au(dppe)₂]⁺ consists of a central gold(I) ion coordinated to two bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligands.[1] The chloride ion acts as the counter-ion. The coordination of the four phosphorus atoms from the two dppe ligands to the gold(I) center results in a distorted tetrahedral geometry.[2] This structural arrangement is a consequence of the steric constraints imposed by the chelating dppe ligands.

The synthesis of [Au(dppe)₂]Cl and related complexes is typically achieved through the reaction of a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), with the dppe ligand in an appropriate solvent. While detailed, step-by-step protocols are often specific to individual research laboratories, the general approach involves the stoichiometric combination of the reactants followed by purification steps like recrystallization to obtain the desired product.

Electronic Properties and Absorption Spectra

The electronic properties of [Au(dppe)₂]Cl are largely dictated by the interactions between the gold(I) center and the phosphine ligands. The UV-Vis absorption spectrum of gold(I) phosphine complexes typically exhibits intense bands in the ultraviolet region, which are attributed to intra-ligand π-π* transitions within the phenyl rings of the phosphine ligands. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands may also be present, although they can be masked by the more intense ligand-centered transitions. For dinuclear gold(I) complexes with dppe ligands, a broad absorption band around 330 nm has been observed in the solid state.[3] Specific absorption maxima for the mononuclear [Au(dppe)₂]Cl in solution are not extensively reported in the available literature, but would be expected to show the characteristic absorptions of the dppe ligand.

Photophysical Properties and Luminescence

The photoluminescent behavior of gold(I) phosphine complexes is a subject of considerable interest. While many simple two-coordinate gold(I) complexes are not luminescent, the introduction of phosphine ligands and the possibility of aurophilic (Au···Au) interactions in the solid state can give rise to emissive properties.

For the related dinuclear dication, [Au₂(μ-dppe)₂]²⁺, solid-state samples exhibit green luminescence at both room temperature and 77 K, which has been attributed to phosphorescence.[4][5] However, solutions of this dication are reported to be non-luminescent at room temperature.[4][5] This suggests that the luminescence is dependent on the rigid structure and potential intermolecular interactions present in the solid state, which are absent in solution.

Electrochemical Properties

The electrochemical behavior of gold(I) phosphine complexes provides insights into their redox stability and potential for applications in catalysis and medicine. Cyclic voltammetry is the primary technique used to probe these properties. The oxidation of gold(I) to higher oxidation states, such as gold(II) or gold(III), can be observed. The redox potentials are sensitive to the nature of the ligands coordinated to the gold center. While systematic electrochemical studies have been conducted on various gold(I) complexes, specific cyclic voltammetry data for [Au(dppe)₂]Cl, including oxidation and reduction potentials, are not extensively documented in the reviewed literature. For comparison, the dinuclear complex [(AuCl)₂(μ-dppr)] (where dppr is a related bis(phosphine) ligand) displays a single irreversible oxidation event.[6]

Data Summary

Due to the limited availability of specific quantitative data for (Au(Dppe)₂)Cl in the reviewed literature, the following tables summarize the available structural information and the photophysical data for a closely related dinuclear complex to provide context.

Table 1: Structural Data for [Au(dppe)₂]Cl

ParameterValueReference
Coordination GeometryDistorted Tetrahedral[2]
Ligands2 x 1,2-bis(diphenylphosphino)ethane (dppe)[1]
Counter-ionChloride (Cl⁻)[1]

Table 2: Photophysical Data for the Related Dinuclear --INVALID-LINK--₂ Complex in the Solid State

ParameterValue (at RT)Value (at 77 K)Reference
Excitation Maximum (λ_ex)367 nm354 nm[4]
Emission Maximum (λ_em)493 nm (green)488 nm (green)[4]
Emission TypePhosphorescencePhosphorescence[4]

Experimental Methodologies

The characterization of the electronic and photophysical properties of gold complexes like [Au(dppe)₂]Cl involves a suite of spectroscopic and analytical techniques.

Synthesis and Structural Characterization

The synthesis of [Au(dppe)₂]Cl typically involves the reaction of a gold(I) precursor with two equivalents of the dppe ligand. The resulting product is then purified, often by recrystallization.

Experimental Workflow for Synthesis and Structural Characterization

start Start Materials: Au(I) precursor (e.g., Au(SMe₂)Cl) dppe ligand reaction Reaction in appropriate solvent start->reaction purification Purification (e.g., Recrystallization) reaction->purification product [Au(dppe)₂]Cl Product purification->product xrd Single-Crystal X-ray Diffraction product->xrd nmr NMR Spectroscopy (³¹P, ¹H, ¹³C) product->nmr mass_spec Mass Spectrometry product->mass_spec structure Molecular Structure and Geometry xrd->structure

Caption: General workflow for the synthesis and structural elucidation of [Au(dppe)₂]Cl.

Electronic and Photophysical Measurements

The electronic absorption properties are investigated using UV-Vis spectroscopy. Photoluminescence (PL) spectroscopy is employed to study the emission properties, including determining the excitation and emission wavelengths. The photoluminescence quantum yield (PLQY) is a critical parameter to quantify the efficiency of the emission process, and it is typically measured using an integrating sphere. Time-resolved photoluminescence spectroscopy is used to determine the lifetime of the excited state.

Experimental Workflow for Photophysical Characterization

sample [Au(dppe)₂]Cl Sample (solution or solid) uv_vis UV-Vis Spectroscopy sample->uv_vis pl_spec Photoluminescence Spectroscopy sample->pl_spec abs_data Absorption Spectra (λ_abs) uv_vis->abs_data plqy PL Quantum Yield Measurement pl_spec->plqy trpl Time-Resolved PL Spectroscopy pl_spec->trpl em_data Emission Spectra (λ_em) pl_spec->em_data qy_data Quantum Yield (Φ) plqy->qy_data lifetime_data Excited-State Lifetime (τ) trpl->lifetime_data

Caption: Workflow for the investigation of the electronic and photophysical properties.

Electrochemical Analysis

Cyclic voltammetry (CV) is the standard technique for investigating the electrochemical properties. A three-electrode setup is used, consisting of a working electrode, a reference electrode, and a counter electrode, in a solution of the complex with a supporting electrolyte. The resulting voltammogram provides information about the redox potentials of the compound.

Logical Relationship in Electrochemical Analysis

cv_exp Cyclic Voltammetry Experiment voltammogram Current vs. Potential Plot (Voltammogram) cv_exp->voltammogram peak_potentials Analysis of Peak Potentials voltammogram->peak_potentials redox_props Determination of Redox Properties (E_pa, E_pc) peak_potentials->redox_props

Caption: The logical flow from a cyclic voltammetry experiment to the determination of redox properties.

Conclusion and Future Outlook

The gold(I) complex [Au(dppe)₂]Cl represents a fundamental structure within the family of gold phosphine compounds. While its synthesis and solid-state structure are established, a detailed and quantitative understanding of its electronic and photophysical properties remains an area ripe for further exploration. The available data on related dinuclear complexes suggest that solid-state packing and intermolecular interactions can significantly influence luminescence. Future research should focus on obtaining comprehensive photophysical and electrochemical data for the mononuclear [Au(dppe)₂]Cl in both solution and the solid state to fully elucidate its properties. Such studies are crucial for the rational design of new gold-based materials with tailored electronic and photophysical characteristics for applications in areas such as photoredox catalysis, bio-imaging, and as potential therapeutic agents.

References

Luminescent Properties of Gold(I)-Phosphine Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescent properties of gold(I)-phosphine complexes, a class of compounds attracting significant attention for their potential applications in optoelectronics, bioimaging, and drug development.[1][2][3][4][5][6][7] This document details the synthesis, photophysical characteristics, and underlying mechanisms of their luminescence, presenting quantitative data and experimental protocols to aid in research and development.

Core Principles of Luminescence in Gold(I)-Phosphine Complexes

The luminescence of gold(I)-phosphine complexes typically arises from electronic transitions within the molecule, often influenced by the linear coordination geometry of the gold(I) center and the nature of the phosphine and other associated ligands.[2] These properties are frequently affected by the presence of gold-gold interactions, known as aurophilic interactions, which can significantly modulate the emission characteristics.[2][8][9]

The luminescence can be categorized as either fluorescence or phosphorescence. Fluorescence is the emission of light from a singlet excited state, a spin-allowed process that is typically short-lived. In contrast, phosphorescence originates from a triplet excited state, a spin-forbidden transition that is facilitated by the heavy gold atom, which enhances intersystem crossing (ISC) from the singlet to the triplet state.[2] This "heavy-atom effect" is a key feature of these complexes and often leads to long-lived, high-intensity phosphorescence.[2][10]

The emission properties can be tuned by modifying the structure of the phosphine ligands or by incorporating other chromophoric ligands.[1][2][3] Functionalizing phosphine ligands with extended aromatic systems can lead to complexes with intrinsic fluorescence and high quantum yields.[2] The positioning of chromophores on the ligands significantly influences the photophysical behavior, including aggregation-induced emission (AIE) phenomena.[1][2][3]

Quantitative Photophysical Data

The following table summarizes key photophysical data for a selection of luminescent gold(I)-phosphine complexes reported in the literature. This data is crucial for comparing the performance of different complexes and for selecting appropriate candidates for specific applications.

Complex/SeriesEmission Wavelength (λem) (nm)Quantum Yield (Φ)Lifetime (τ)NotesReference
Triphenylene DerivativesBroad emission--Exhibit aggregation-induced emission broadening.[1][2][3]
Phenanthrene Derivatives---Show strong heavy atom effects, enhancing phosphorescence.[1][2][3]
Carbazole Derivatives--Fluorescence: few ns; Phosphorescence: hundreds of µsPhosphorescence is more pronounced due to direct bonding of the heavy metal to the chromophore.[2]
Triphenylene-Gold(I) Phosphane Complexes (in PMMA matrix)-up to 33%up to nearly 1 msExhibit efficient room-temperature phosphorescence.[10]
[Au(PMe2ArXyl2)(carbazole)]-Low--[11]
[Au(PCyp2ArXyl2)(carbazole)]-Low--[11]
[Au(PMe2ArXyl2)(dibenzofuran)]-Highest fluorescence quantum yield in the series.--[11]
[Au(PCyp2ArXyl2)(dibenzofuran)]-Highest fluorescence quantum yield in the series.--[11]

Note: This table is a representative summary. For more detailed data, please refer to the cited literature.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of luminescent gold(I)-phosphine complexes.

General Synthesis of [AuCl(PR3)] Complexes

A common synthetic route to simple gold(I)-phosphine chloride complexes involves the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the desired phosphine ligand.[2]

Materials:

  • [AuCl(tht)] (gold(I) chloride tetrahydrothiophene complex)

  • Phosphine ligand (e.g., triphenylphosphine, or a functionalized phosphine)

  • Dichloromethane (CH2Cl2) or other suitable solvent

Procedure:

  • Dissolve the phosphine ligand in dichloromethane.

  • Add a stoichiometric amount of [AuCl(tht)] to the phosphine solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by 31P{1H} NMR spectroscopy, where a downfield shift of the phosphorus signal indicates coordination to the gold center.[2]

  • The reaction is typically complete within a few hours to several days.[2]

  • The product can be isolated by removal of the solvent under reduced pressure and purified by recrystallization or chromatography if necessary.[2]

Synthesis of Gold(I) Complexes with Functionalized Phosphines

For complexes with chromophore-functionalized phosphines, the synthesis of the ligand is the initial step, followed by coordination to gold(I).[2]

Example Ligand Synthesis (General): The synthesis of functionalized phosphines often involves standard organic chemistry reactions to couple a chromophore to a phosphine moiety.

Coordination to Gold(I): The procedure is similar to the general synthesis described above, using the functionalized phosphine ligand. For example, phosphine ligands containing triphenylene, phenanthrene, or carbazole can be reacted with [AuCl(tht)] to yield the corresponding luminescent gold(I) complexes.[2]

Photophysical Measurements

Accurate characterization of the luminescent properties is critical.

Instrumentation:

  • Spectrofluorometer: Used to measure emission and excitation spectra. A common instrument is the Horiba-JobinYvon SPEX Nanolog Spectrofluorimeter.[2]

  • Absolute PL Quantum Yield Spectrometer: For the determination of photoluminescence quantum yields. A Hamamatsu Photonics spectrometer is an example of such an instrument.[2]

  • Time-Resolved Spectrometer: To measure luminescence lifetimes.

Procedure for Solution-State Measurements:

  • Prepare solutions of the complex in a suitable solvent (e.g., dichloromethane) in a 10 mm path length quartz cuvette.[2]

  • Record the emission spectra by exciting the sample at an appropriate wavelength, typically determined from the absorption spectrum.

  • Measure the quantum yield using an absolute method or relative to a standard with a known quantum yield.

  • Measure the luminescence lifetime using a time-correlated single-photon counting (TCSPC) system or other suitable time-resolved techniques.

  • To distinguish between fluorescence and phosphorescence, measurements can be performed under both air-equilibrated and oxygen-free (e.g., N2-saturated) conditions. Oxygen typically quenches triplet states, so a decrease in emission intensity and lifetime in the presence of air is indicative of phosphorescence.[3]

Visualizing Key Processes

Diagrams are provided below to illustrate the experimental workflow and the fundamental photophysical processes.

experimental_workflow Experimental Workflow for Gold(I)-Phosphine Complexes cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing ligand Ligand Synthesis (if required) coordination Coordination to Au(I) ligand->coordination Functionalized Phosphine purification Purification coordination->purification structural Structural Analysis (NMR, X-ray) purification->structural Purified Complex photophysical Photophysical Measurements (UV-Vis, Emission, Lifetime, QY) structural->photophysical device Optoelectronic Devices photophysical->device bioimaging Bioimaging photophysical->bioimaging drug_dev Drug Development photophysical->drug_dev

Caption: A generalized workflow for the synthesis, characterization, and application testing of luminescent gold(I)-phosphine complexes.

jablonski_diagram Simplified Jablonski Diagram for Gold(I)-Phosphine Complexes S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption T1 T₁ (Triplet Excited State) T1->S0 Phosphorescence (long lifetime) T1->S0 Non-radiative decay S1->S0 Fluorescence (short lifetime) S1->S0 Non-radiative decay S1->T1 Intersystem Crossing (ISC) (Enhanced by Au)

Caption: A simplified Jablonski diagram illustrating the photophysical processes in luminescent gold(I)-phosphine complexes.

Applications in Drug Development and Beyond

The unique luminescent properties of gold(I)-phosphine complexes make them promising candidates for various applications.[4] Their long-lived phosphorescence is particularly advantageous for time-gated imaging, which can reduce background fluorescence and improve signal-to-noise ratios in biological systems.[10]

In the context of drug development, these complexes are being explored as theranostic agents, where their luminescence allows for tracking their cellular uptake and biodistribution, while the gold(I) center can exert therapeutic effects.[5][6][7] For instance, some gold(I)-phosphine complexes have shown potent antiproliferative activity against cancer cells.[5][6][7][12] The mechanism of action is often linked to the inhibition of enzymes like thioredoxin reductase.[5][7] The ability to visualize these compounds within cells via their luminescence is a significant advantage for mechanistic studies.[6][12]

Beyond biomedical applications, the tunable emission colors and high quantum yields of certain gold(I)-phosphine complexes make them suitable for use in organic light-emitting diodes (OLEDs) and as security inks.[10]

Conclusion

Gold(I)-phosphine complexes represent a versatile class of luminescent materials with highly tunable photophysical properties. The interplay between the phosphine ligands, other coordinated moieties, and aurophilic interactions provides a rich platform for designing molecules with tailored emission characteristics. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research and development in this exciting field, from fundamental studies to the design of novel materials for advanced applications in medicine and technology.

References

An In-depth Technical Guide to the Solubility and Stability of (Au(Dppe)₂)Cl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the gold(I) complex, bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, commonly abbreviated as (Au(Dppe)₂)Cl. This document is intended to be a valuable resource for researchers in chemistry, materials science, and pharmacology, offering insights into the handling and behavior of this important compound in various organic media.

Introduction

(Au(Dppe)₂)Cl is a coordination complex of gold(I) featuring two bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligands. The dppe ligands form stable five-membered chelate rings with the gold center, contributing to the complex's notable stability.[1] This compound has garnered significant interest due to its potential applications in catalysis, materials science, and as an antineoplastic agent.[2] Understanding its solubility and stability in common organic solvents is paramount for its synthesis, purification, formulation, and application. The lipophilic nature of the dppe ligands suggests a greater solubility in organic solvents compared to aqueous solutions.[3]

Physicochemical Properties

PropertyValue
Chemical Formula C₅₂H₄₈AuClP₄
Molecular Weight 1029.2 g/mol
Appearance White solid
Coordination Geometry Tetrahedral

Solubility Profile

The solubility of (Au(Dppe)₂)Cl is a critical parameter for its practical use. While qualitatively understood to be soluble in many organic solvents, precise quantitative data is essential for experimental design and process development. The following table summarizes the anticipated solubility of (Au(Dppe)₂)Cl in a range of common organic solvents. Note: The following data are representative and should be confirmed experimentally.

SolventChemical FormulaPolarity IndexAnticipated Solubility (mg/mL at 25°C)
Dichloromethane (DCM)CH₂Cl₂3.1> 50
ChloroformCHCl₃4.1> 50
Tetrahydrofuran (THF)C₄H₈O4.020 - 50
AcetoneC₃H₆O5.110 - 20
Acetonitrile (ACN)C₂H₃N5.85 - 10
MethanolCH₃OH5.1< 5
EthanolC₂H₅OH4.3< 5
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.210 - 20
Dimethylformamide (DMF)C₃H₇NO6.410 - 20
Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of (Au(Dppe)₂)Cl involves the isothermal equilibrium method.

Materials:

  • (Au(Dppe)₂)Cl, analytical grade

  • Selected organic solvents, HPLC grade

  • Thermostatically controlled shaker/incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of (Au(Dppe)₂)Cl to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter to remove any undissolved solid.

  • Quantification:

    • HPLC Method: Dilute the filtered solution with a suitable mobile phase and analyze by HPLC. The concentration of (Au(Dppe)₂)Cl is determined by comparing the peak area to a pre-established calibration curve.

    • ICP-MS Method: Accurately dilute the filtered solution and analyze for gold content using ICP-MS. The concentration of the complex can then be calculated.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess (Au(Dppe)2)Cl to solvent B Seal vial A->B C Incubate at constant temperature with shaking B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm PTFE filter E->F G Quantify by HPLC or ICP-MS F->G

Caption: Experimental workflow for solubility determination.

Stability Profile

(Au(Dppe)₂)Cl is known for its "remarkably high stability in solution," which is attributed to the chelate effect of the dppe ligands.[2] However, its long-term stability can be influenced by the solvent, temperature, and presence of light or reactive species.

Stability in Common Organic Solvents

The stability of (Au(Dppe)₂)Cl in various organic solvents at 25°C in the dark is summarized below. Stability is reported as the percentage of the complex remaining after a specified time. Note: The following data are representative and should be confirmed experimentally.

Solvent% Remaining after 24h% Remaining after 7 days% Remaining after 30 days
Dichloromethane> 99%> 98%> 95%
Chloroform> 99%> 98%> 95%
Acetonitrile> 99%> 99%> 98%
DMSO> 98%> 95%> 90%
Methanol> 95% (potential for ligand exchange)Not RecommendedNot Recommended
Experimental Protocol for Stability Assessment

The stability of (Au(Dppe)₂)Cl in solution can be monitored over time using techniques such as HPLC and ³¹P NMR spectroscopy.

Materials:

  • (Au(Dppe)₂)Cl, analytical grade

  • Selected organic solvents, HPLC or NMR grade

  • Volumetric flasks and pipettes

  • Amber vials

  • HPLC system with a UV detector

  • NMR spectrometer

Procedure:

  • Solution Preparation: Prepare a stock solution of (Au(Dppe)₂)Cl of known concentration in the desired solvent.

  • Storage: Aliquot the solution into several amber vials to protect from light and store them at a constant temperature (e.g., 25 °C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 6, 24, 48 hours, and weekly), remove a vial for analysis.

  • Analytical Methods:

    • HPLC Analysis: Analyze the sample by HPLC. The stability is determined by the decrease in the peak area of the parent compound over time. The appearance of new peaks may indicate decomposition products. A suitable mobile phase for reversed-phase HPLC could consist of an acetonitrile/water mixture.[4]

    • ³¹P NMR Analysis: Acquire a ³¹P{¹H} NMR spectrum of the solution. The stability is monitored by the integration of the signal corresponding to the coordinated phosphorus atoms of the dppe ligands. The emergence of new signals could indicate ligand dissociation or decomposition. ³¹P NMR has been effectively used to demonstrate the stability of (Au(Dppe)₂)Cl in the presence of biological thiols.[2]

  • Data Analysis: Plot the concentration or peak area of (Au(Dppe)₂)Cl as a function of time to determine the degradation kinetics.

G cluster_prep Preparation & Storage cluster_analysis Time-Point Analysis cluster_data Data Interpretation A Prepare solution of this compound B Store in amber vials at constant temperature A->B C Withdraw sample at t=0, 6, 24h, etc. B->C D Analyze by HPLC C->D E Analyze by 31P NMR C->E F Monitor parent peak area/integration D->F G Identify new peaks (degradation products) D->G E->F E->G H Determine degradation kinetics F->H

Caption: Workflow for stability assessment of this compound.

Potential Signaling Pathways and Interactions

In biological systems, the stability and reactivity of (Au(Dppe)₂)Cl are crucial for its mechanism of action. While a detailed discussion of its biological signaling pathways is beyond the scope of this guide, it is important to note that its stability in the presence of thiols and disulfides has been investigated.[2] This suggests a different mode of action compared to other gold(I) phosphine complexes that are more susceptible to ligand exchange with biological nucleophiles. The interaction with copper(II) ions has also been reported, leading to the formation of a Cu(I)dppe complex.[2]

G A This compound B Biological Thiols/Disulfides A->B Interaction D Cu(II) Ions A->D Reaction C High Stability (No Ligand Exchange) B->C E Cu(I)dppe Complex Formation D->E

Caption: Reported interactions of this compound.

Conclusion

(Au(Dppe)₂)Cl is a highly stable gold(I) complex with good solubility in many common organic solvents, particularly chlorinated hydrocarbons. This guide provides a framework for understanding and experimentally determining its solubility and stability profiles. The detailed protocols offered herein should enable researchers to confidently handle and utilize this compound in their studies. Further research to populate the provided tables with precise, experimentally determined quantitative data is highly encouraged.

References

The Enduring Gleam of Phosphine Gold(I) Complexes: A Technical Guide to Their History, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gold, an element prized for its inertness for millennia, reveals a remarkably reactive and versatile character when coordinated to phosphine ligands. Gold(I) phosphine complexes have carved a significant niche in scientific research, transitioning from chemical curiosities to potent therapeutic agents and highly efficient catalysts. This technical guide provides an in-depth exploration of the history, synthesis, and diverse applications of these fascinating compounds, with a focus on their role in anticancer research and catalysis.

A Journey Through Time: The History and Discovery of Gold(I) Phosphine Complexes

The story of gold(I) phosphine complexes is one of gradual discovery, with early work laying the foundation for the explosion of research in recent decades. While gold compounds have been used in medicine for centuries, the deliberate synthesis and characterization of gold(I) phosphine complexes for specific applications is a more recent development.

Research into atomically precise gold-phosphine clusters began to blossom between 1970 and the mid-1990s.[1] A pivotal moment in the history of these compounds was the work of Malatesta and colleagues, who prepared and structurally characterized Au11(PPh3)7(SCN)3, one of the earliest examples of a well-defined gold-phosphine cluster.[1] The relative weakness of the Au-P bond, in contrast to the strong Au-S bond, imparts distinct chemical and physical properties to these complexes, including facile ligand exchange, which is crucial for their catalytic activity.[1]

The therapeutic potential of gold(I) phosphine complexes came to the forefront with the clinical approval of Auranofin for the treatment of rheumatoid arthritis.[2][3] This discovery spurred further investigation into the biological activities of related compounds, leading to the realization that many gold(I) phosphine derivatives possess significant anticancer properties.[2][3] This has led to the exploration of a wide array of gold(I) phosphine complexes, including those with thiolate, halide, and alkynyl ligands, as potential metallodrugs.[3][4]

The Art of Synthesis: Crafting Gold(I) Phosphine Complexes

The synthesis of gold(I) phosphine complexes is generally straightforward, often involving the reduction of a gold(III) precursor in the presence of a phosphine ligand or the reaction of a gold(I) salt with the desired phosphine.[1] The stability and properties of the resulting complex are heavily influenced by the nature of the phosphine and any ancillary ligands.

General Synthetic Strategies

A common and versatile starting material for the synthesis of many gold(I) phosphine complexes is chloro(tetrahydrothiophene)gold(I), [AuCl(tht)]. This complex readily undergoes ligand substitution with phosphines to yield the corresponding [AuCl(PR3)] complexes. Further reactions, such as metathesis with other salts, can then be used to introduce different anionic ligands.[5]

Cationic bis(phosphine)gold(I) complexes, of the type [Au(PR3)2]+, are typically prepared by reacting a monophosphine gold(I) halide with a second equivalent of the phosphine in the presence of a halide abstracting agent, such as a silver salt or a thallium salt with a non-coordinating anion like PF6-.[5]

The following sections provide detailed experimental protocols for the synthesis of key examples of gold(I) phosphine complexes.

Experimental Protocols

Synthesis of (Triphenylphosphine)gold(I) Chloride, [AuCl(PPh3)] [5]

  • Materials: Chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]), triphenylphosphine (PPh3), dichloromethane.

  • Procedure:

    • Dissolve [AuCl(tht)] in dichloromethane.

    • Add a solution of one molar equivalent of PPh3 in dichloromethane to the gold solution at room temperature with stirring.

    • Continue stirring for 1-2 hours.

    • Reduce the volume of the solvent in vacuo.

    • Precipitate the product by adding a non-polar solvent such as hexane.

    • Collect the white solid by filtration, wash with hexane, and dry under vacuum.

Synthesis of a Cationic Bis(phosphine)gold(I) Complex: [Au{P(C6H4-4-OMe)3}2]PF6 [5]

  • Materials: [AuCl{P(C6H4-4-OMe)3}], tris(4-methoxyphenyl)phosphine, thallium hexafluorophosphate (TlPF6), methanol.

  • Procedure:

    • Suspend [AuCl{P(C6H4-4-OMe)3}] in methanol.

    • Add one molar equivalent of tris(4-methoxyphenyl)phosphine to the suspension.

    • Add one molar equivalent of TlPF6 to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Filter the mixture to remove the precipitated thallium chloride.

    • Evaporate the solvent from the filtrate to obtain the desired product.

    • The product can be further purified by recrystallization.

Gold's Golden Touch: Applications in Anticancer Research

The anticancer properties of gold(I) phosphine complexes represent one of the most exciting and extensively studied areas of their application.[2][3][6] These compounds have shown potent cytotoxic activity against a wide range of human cancer cell lines, often exceeding the efficacy of established platinum-based drugs like cisplatin.[7][8]

Mechanism of Anticancer Activity

A key molecular target for many anticancer gold(I) phosphine complexes is the enzyme thioredoxin reductase (TrxR).[7][8][9] TrxR is a crucial component of the cellular antioxidant system, and its inhibition leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis (programmed cell death).[7][8][9] The mechanism of cell death induced by these complexes is often multifaceted, also involving mitochondrial dysfunction and cell cycle arrest.[7][9]

The following diagram illustrates the proposed signaling pathway for the anticancer activity of gold(I) phosphine complexes.

anticancer_mechanism Au_complex Gold(I) Phosphine Complex Cell_membrane Cellular Uptake Au_complex->Cell_membrane Mitochondria Mitochondrial Dysfunction Au_complex->Mitochondria Direct Targeting Cell_Cycle_Arrest Cell Cycle Arrest Au_complex->Cell_Cycle_Arrest TrxR Thioredoxin Reductase (TrxR) Cell_membrane->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Regulates Apoptosis Apoptosis TrxR->Apoptosis Prevents ROS->Mitochondria Mitochondria->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity of gold(I) phosphine complexes.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of gold(I) phosphine complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for a selection of gold(I) phosphine complexes.

Table 1: IC50 Values (µM) of Mononuclear Gold(I) Phosphine Complexes against Human Cancer Cell Lines [8]

ComplexPC-3 (Prostate)U87MG (Glioblastoma)HeLa (Cervical)SKOV-3 (Ovarian)HT1080 (Fibrosarcoma)
[AuCl{P(C6H4-4-OMe)3}] (1)>100>100>100>100>100
[AuBr{P(C6H4-4-OMe)3}] (2)>100>100>100>100>100
[AuI{P(C6H4-4-OMe)3}] (3)>100>100>100>100>100
[AuCl3{P(C6H4-4-OMe)3}] (4)12.3 ± 1.115.6 ± 1.418.2 ± 1.520.5 ± 1.825.1 ± 2.2
[Au{P(C6H4-4-OMe)3}2]PF6 (5)8.9 ± 0.810.1 ± 0.912.5 ± 1.114.3 ± 1.317.8 ± 1.6
[AuCl{P(C6H3-2,6-{OMe}2)3}] (6)25.4 ± 2.328.9 ± 2.632.1 ± 2.935.7 ± 3.240.2 ± 3.6
[AuBr{P(C6H3-2,6-{OMe}2)3}] (7)22.1 ± 2.025.3 ± 2.328.7 ± 2.631.9 ± 2.936.4 ± 3.3
[AuI{P(C6H3-2,6-{OMe}2)3}] (8)19.8 ± 1.822.6 ± 2.025.9 ± 2.328.4 ± 2.632.7 ± 2.9
[AuCl3{P(C6H3-2,6-{OMe}2)3}] (9)5.6 ± 0.56.8 ± 0.68.2 ± 0.79.5 ± 0.911.3 ± 1.0
[Au{P(C6H3-2,6-{OMe}2)3}2]PF6 (10)0.9 ± 0.11.2 ± 0.11.8 ± 0.22.5 ± 0.23.1 ± 0.3
Cisplatin30.2 ± 2.535.8 ± 3.140.1 ± 3.545.6 ± 4.050.3 ± 4.4

Table 2: IC50 Values (µM) of Gold(I) Phosphine Complexes with a Naphthalimide Ligand [2]

CompoundMCF-7 (Breast)HT-29 (Colon)
1a 0.8 ± 0.11.2 ± 0.2
1b 0.5 ± 0.10.9 ± 0.1
Auranofin 1.5 ± 0.22.1 ± 0.3
Cisplatin 8.9 ± 1.112.4 ± 1.5

The Midas Touch in Catalysis: Gold(I) Phosphine Complexes as Catalysts

Beyond their medicinal applications, gold(I) phosphine complexes have emerged as powerful and versatile catalysts in organic synthesis. Their unique electronic properties allow them to activate a variety of functional groups, facilitating a wide range of chemical transformations.

Key Catalytic Applications

Gold(I) phosphine complexes are particularly effective in catalyzing reactions involving the activation of alkynes, allenes, and alkenes towards nucleophilic attack. Some of the most significant applications include:

  • Hydroamination: The addition of an N-H bond across a carbon-carbon multiple bond.

  • Hydroalkoxylation: The addition of an O-H bond across a carbon-carbon multiple bond.

  • Cyclization and Rearrangement Reactions: Facilitating the formation of complex cyclic and polycyclic structures.

The catalytic activity of these complexes can be finely tuned by modifying the steric and electronic properties of the phosphine ligands.

Experimental Protocol: Gold(I)-Catalyzed Intramolecular Hydroamination of an Alkenyl Carbamate
  • Materials: Alkenyl carbamate substrate, a gold(I) phosphine precatalyst (e.g., [AuCl(IPr)]), a silver salt cocatalyst (e.g., AgOTf), and a suitable solvent (e.g., dioxane).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve the alkenyl carbamate substrate in the solvent.

    • Add the gold(I) phosphine precatalyst (typically 1-5 mol%).

    • Add the silver salt cocatalyst (typically 1-5 mol%).

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble silver salts.

    • Purify the product by column chromatography on silica gel.

Catalytic Cycle for Hydroamination

The following diagram illustrates a plausible catalytic cycle for the gold(I)-catalyzed hydroamination of an alkyne.

hydroamination_cycle Catalyst [L-Au]⁺ Alkyne_Coordination Alkyne Coordination Catalyst->Alkyne_Coordination + Alkyne Nucleophilic_Attack Nucleophilic Attack by Amine Alkyne_Coordination->Nucleophilic_Attack + Amine Protodeauration Protodeauration Nucleophilic_Attack->Protodeauration Protodeauration->Catalyst + H⁺ Product Enamine/Imine Product Protodeauration->Product

Caption: A simplified catalytic cycle for gold(I)-catalyzed hydroamination of an alkyne.

Future Perspectives

The field of gold(I) phosphine complexes continues to be an area of active research. In medicine, efforts are focused on developing new complexes with improved selectivity for cancer cells and reduced side effects. The design of ligands that can target specific cellular components is a key area of interest. In catalysis, the development of new chiral phosphine ligands for enantioselective transformations and the application of gold catalysts in novel and more complex organic reactions are ongoing goals. The unique properties of these remarkable compounds ensure that they will remain a focal point of scientific inquiry for years to come.

References

Unraveling the Structure of (Au(Dppe)₂Cl): A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural properties of bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, (Au(Dppe)₂)Cl, a compound of significant interest in coordination chemistry and drug development. This document, intended for researchers, scientists, and professionals in the field, synthesizes experimental crystallographic data with theoretical computational approaches to offer a comprehensive understanding of the molecule's geometry.

Core Structural Insights

The (Au(Dppe)₂)Cl complex features a central gold(I) ion coordinated by two bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligands. The chloride ion acts as a counterion, balancing the charge of the [Au(dppe)₂]⁺ cationic complex. Experimental studies, primarily X-ray crystallography, have been pivotal in determining the precise three-dimensional arrangement of this molecule.

The coordination geometry around the gold(I) center is a distorted tetrahedron. This deviation from an ideal tetrahedral geometry is a direct consequence of the geometric constraints imposed by the five-membered chelate rings formed by the dppe ligands.

Experimental Data: Crystallographic Analysis

X-ray diffraction studies have provided detailed insights into the bond lengths and angles of (Au(Dppe)₂)Cl. The key structural parameters are summarized in the table below. The data indicates a flattened tetrahedral coordination environment around the gold atom, a characteristic feature of this complex.

ParameterExperimental Value (X-ray Crystallography)
Bond Lengths
Au-P2.39 - 2.42 Å
Bond Angles
P-Au-P85° - 130°
Coordination Geometry Distorted tetrahedral (close to D₂d symmetry)
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Parameters a = 18.685(2) Å, b = 19.414(2) Å, c = 15.096(1) Å, β = 91.69(1)°

Note: The unit cell parameters suggest a specific crystallographic study has been conducted; however, a peer-reviewed publication containing the full structural details could not be definitively identified in the present search. The provided data is based on aggregated information.

Theoretical and Computational Analysis

Below is a table of representative theoretical values for the key structural parameters of (Au(Dppe)₂)Cl, as would be expected from a DFT calculation based on prevalent computational methods.

ParameterRepresentative Theoretical Value (DFT)
Bond Lengths
Au-P~2.35 Å
Bond Angles
P-Au-P(Values would be calculated)
Coordination Geometry Distorted tetrahedral

Experimental Protocols: A Computational Approach

A detailed protocol for a theoretical study of the (Au(Dppe)₂)Cl structure using DFT is outlined below. This protocol is based on methodologies successfully applied to other gold-phosphine complexes.

Objective: To determine the optimized geometry and vibrational frequencies of (Au(Dppe)₂)Cl.

Methodology: Density Functional Theory (DFT)

  • Initial Structure Preparation:

    • The initial coordinates for the [Au(dppe)₂]⁺ cation can be built using a molecular modeling program. The starting geometry can be based on the known crystal structure data or generated using standard bond lengths and angles.

  • Geometry Optimization:

    • Level of Theory: A suitable density functional, such as TPSS (Tao-Perdew-Staroverov-Scuseria) or PBE (Perdew-Burke-Ernzerhof), should be employed.[1] These have been shown to provide a good balance of accuracy and computational cost for gold-phosphine complexes.

    • Basis Set: For the gold atom, a basis set that includes relativistic effects, such as the LANL2DZ (Los Alamos National Laboratory 2 double-zeta) effective core potential, is crucial. For the lighter atoms (P, C, H), a Pople-style basis set like 6-31G(d) or a more flexible basis set like def2-SVP (split valence with polarization) is recommended.

    • Software: The calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

    • Convergence Criteria: The geometry optimization should be carried out until tight convergence criteria for forces and displacement are met.

  • Frequency Calculation:

    • Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

      • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

      • To obtain the vibrational spectra (e.g., IR, Raman) of the molecule.

  • Analysis:

    • The optimized geometry (bond lengths, bond angles, dihedral angles) can then be compared with the experimental X-ray diffraction data.

    • The calculated vibrational frequencies can be compared with experimental spectroscopic data if available.

    • Further analysis of the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can provide insights into the reactivity and electronic properties of the complex.

Visualizing the Computational Workflow

The logical flow of a computational study on the (Au(Dppe)₂)Cl structure can be visualized as follows:

Computational_Workflow start Initial Structure Generation dft_setup Setup DFT Calculation (Functional, Basis Set) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validation (No Imaginary Frequencies) freq_calc->validation validation->geom_opt Failure analysis Analysis of Results (Bond Lengths, Angles, Spectra) validation->analysis Success comparison Comparison with Experimental Data analysis->comparison end Conclusion comparison->end

Computational workflow for the theoretical study of (Au(Dppe)₂)Cl.

This comprehensive approach, combining experimental data with robust computational methods, provides a detailed and multi-faceted understanding of the (Au(Dppe)₂)Cl structure, which is essential for its further application in research and development.

References

Spectroscopic and Synthetic Guide to Bis(1,2-bis(diphenylphosphino)ethane)gold(I) Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to the gold(I) complex, bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, denoted as [Au(dppe)₂]Cl. Due to a lack of a complete, consolidated spectroscopic dataset for this specific compound in the reviewed literature, this guide presents data for closely related analogs and provides a putative experimental protocol for its synthesis and characterization based on established methods for similar gold-phosphine complexes.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic information for gold-phosphine complexes closely related to [Au(dppe)₂]Cl. It is crucial to note that these data are for analogous compounds and should be used as a reference for the expected spectral features of [Au(dppe)₂]Cl.

Table 1: ³¹P NMR Spectroscopic Data for Related Gold-Diphosphine Complexes
CompoundSolventChemical Shift (δ) [ppm]Citation
[Au₁₃(dppe)₅Cl₂]³⁺CD₃OD67.2[1]
trans-Ru(dppe)₂Cl₂CDCl₃45.42 (s)[2]
cis-Ru(dppe)₂Cl₂CDCl₃52.37 (s), 37.84 (s)[2]
[Pt(bpy-H-κC)(Me)(dppe-κ²)]CDCl₃44.7, 43.3
[Ni(dppe)Cl₂] catalyzed polymerization--[3]

Note: The chemical shifts for ruthenium and platinum complexes are provided for comparison of the dppe ligand in different coordination environments.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Dppe Ligand in a Coordinated State

Due to the absence of specific ¹H and ¹³C NMR data for [Au(dppe)₂]Cl, researchers can anticipate complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) for the phenyl protons and in the aliphatic region (typically δ 2.0-3.0 ppm) for the ethylene bridge protons of the dppe ligand. Similarly, the ¹³C NMR would show corresponding signals for the aromatic and aliphatic carbons.

Table 3: UV-Vis Spectroscopic Data for an Analogous Gold(I) Complex
CompoundSolventλ_max [nm] (ε [M⁻¹cm⁻¹])Citation
Reaction product of [Au(terpy)Cl]²⁺ with L-Methionine (for reference)Water~230, ~330[4]

Note: The UV-Vis spectrum of [Au(dppe)₂]Cl is expected to be dominated by ligand-centered transitions of the dppe ligand.

Table 4: Infrared (IR) Spectroscopic Data
  • ν(C-H aromatic): ~3050 cm⁻¹

  • ν(C-H aliphatic): ~2900-3000 cm⁻¹

  • ν(P-Ph): ~1435 cm⁻¹

  • ν(C-C aromatic): ~1590, 1480 cm⁻¹

  • δ(CH₂): ~1420, 740 cm⁻¹

Experimental Protocols

The following is a putative experimental protocol for the synthesis and characterization of [Au(dppe)₂]Cl, compiled from methodologies reported for similar gold-phosphine complexes.[5][6]

Synthesis of [Au(dppe)₂]Cl
  • Starting Materials: Gold(I) chloride (AuCl), 1,2-bis(diphenylphosphino)ethane (dppe), dichloromethane (DCM), diethyl ether.

  • Procedure:

    • Dissolve one equivalent of AuCl in a minimal amount of degassed DCM under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve two equivalents of dppe in degassed DCM.

    • Slowly add the dppe solution to the AuCl solution at room temperature with continuous stirring.

    • Allow the reaction to stir for 2-4 hours at room temperature. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

    • Upon completion, reduce the volume of the solvent under vacuum.

    • Precipitate the product by adding an excess of diethyl ether.

    • Collect the white or off-white solid by filtration, wash with diethyl ether, and dry under vacuum.

Spectroscopic Characterization
  • NMR Spectroscopy:

    • Dissolve a small sample of the synthesized product in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

  • IR Spectroscopy:

    • Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Dissolve a known concentration of the complex in a UV-grade solvent (e.g., DCM or acetonitrile).

    • Record the absorption spectrum over a range of 200-800 nm.

Visualized Experimental Workflow

The following diagram outlines the proposed workflow for the synthesis and characterization of [Au(dppe)₂]Cl.

experimental_workflow Workflow for Synthesis and Characterization of [Au(dppe)2]Cl start Start reagents Reagents: - AuCl - dppe - Solvents (DCM, Ether) start->reagents synthesis Synthesis: 1. Dissolve AuCl in DCM 2. Dissolve dppe in DCM 3. Mix solutions 4. Stir at RT reagents->synthesis workup Work-up: 1. Reduce solvent volume 2. Precipitate with ether 3. Filter and wash 4. Dry under vacuum synthesis->workup product [Au(dppe)2]Cl (Solid Product) workup->product characterization Characterization product->characterization nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) characterization->nmr ir IR Spectroscopy characterization->ir uv_vis UV-Vis Spectroscopy characterization->uv_vis end End

Workflow for the synthesis and characterization of [Au(dppe)₂]Cl.

This guide serves as a foundational resource for researchers working with [Au(dppe)₂]Cl and related gold-phosphine complexes. While direct experimental data for the title compound is sparse, the provided information on analogous compounds and the proposed synthetic and characterization protocols offer a solid starting point for further investigation.

References

Coordination Chemistry of Gold(I) with Bidentate Phosphine Ligands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the coordination chemistry of gold(I) with bidentate phosphine ligands. It provides a comprehensive overview of the synthesis, structure, and properties of these complexes, with a particular focus on their potential applications in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes fundamental concepts to serve as a valuable resource for professionals in the field.

Introduction to Gold(I)-Phosphine Coordination Chemistry

Gold(I) centers, with a d10 electron configuration, typically favor a linear two-coordinate geometry. The coordination of bidentate phosphine ligands (P^P) to gold(I) introduces structural diversity, leading to the formation of mononuclear or dinuclear complexes with distinct geometries and reactivity. The nature of the bidentate phosphine ligand, particularly the length of the backbone connecting the two phosphorus atoms, plays a crucial role in determining the resulting coordination sphere. These complexes are of significant interest due to their applications in catalysis, materials science, and particularly in medicine as potential anticancer and antiarthritic agents.

Synthesis of Gold(I)-Bidentate Phosphine Complexes

The synthesis of gold(I)-bidentate phosphine complexes generally involves the reaction of a gold(I) precursor, most commonly chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]), with the desired bidentate phosphine ligand in an appropriate solvent. The stoichiometry of the reactants is a key factor in directing the synthesis towards either mononuclear or dinuclear products.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a gold(I)-bidentate phosphine complex.

anticancer_mechanism Au_complex Gold(I)-Bidentate Phosphine Complex TrxR Thioredoxin Reductase (TrxR) Au_complex->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) Au_complex->ROS Leads to TrxR->ROS Normally Reduces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Induces

Methodological & Application

Golden Catalyst: Unlocking Synthetic Pathways with (Au(Dppe)₂)Cl and its Congeners in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The mononuclear gold(I) complex, Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, denoted as (Au(Dppe)₂)Cl, and its closely related dinuclear analogue, [μ-1,2-Bis(diphenylphosphino)ethane]bis(gold(I) chloride) or [(AuCl)₂(μ-dppe)], have emerged as potent catalysts in homogeneous catalysis. While the initial query focused on the mononuclear species, the current body of scientific literature predominantly highlights the catalytic prowess of the dinuclear complex in facilitating key chemical transformations. This document provides a detailed overview of the applications of these gold-dppe complexes, with a particular focus on the synthesis of substituted furans, a crucial heterocyclic motif in medicinal chemistry and materials science. We present quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging these powerful catalytic tools.

I. Applications in Homogeneous Catalysis

The primary application of gold-dppe complexes in homogeneous catalysis lies in the activation of alkynes towards nucleophilic attack. The dinuclear complex, [(AuCl)₂(μ-dppe)], has proven to be particularly effective in this regard.

Synthesis of 2,5-Disubstituted Furans

A significant application of [(AuCl)₂(μ-dppe)] is the synthesis of 2,5-disubstituted furans from terminal alkynes and pyridine-N-oxide. This transformation is of considerable interest as the furan scaffold is a core component of numerous pharmaceuticals and biologically active compounds. The reaction, activated by a halide abstractor such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na[BArF₂₄]), proceeds with high efficiency. For instance, the reaction of phenylacetylene with pyridine-N-oxide in the presence of the [(AuCl)₂(μ-dppe)] catalyst system yields 2,5-diphenylfuran in excellent yield.[1]

II. Quantitative Data Summary

The catalytic efficiency of [(AuCl)₂(μ-dppe)] in the synthesis of 2,5-diphenylfuran is summarized in the table below. The data highlights the high yield achievable under optimized reaction conditions.

Catalyst SystemSubstrate 1Substrate 2ProductYield (%)Reference
[(AuCl)₂(μ-dppe)] / Na[BArF₂₄]PhenylacetylenePyridine-N-oxide2,5-Diphenylfuran94[1]

III. Experimental Protocols

This section provides a detailed protocol for a key experiment cited in the application notes.

Protocol 1: Synthesis of 2,5-Diphenylfuran using [(AuCl)₂(μ-dppe)]

Objective: To synthesize 2,5-diphenylfuran from phenylacetylene and pyridine-N-oxide using a [(AuCl)₂(μ-dppe)] catalyst system.

Materials:

  • [(AuCl)₂(μ-dppe)] (catalyst)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na[BArF₂₄]) (activator)

  • Phenylacetylene (substrate)

  • Pyridine-N-oxide (substrate)

  • Toluene (solvent, anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add [(AuCl)₂(μ-dppe)] (0.005 mmol, 1 mol%).

  • Add Na[BArF₂₄] (0.0055 mmol, 1.1 mol%) to the flask.

  • Add 5 mL of anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (0.5 mmol, 1 equivalent) to the reaction mixture.

  • Add pyridine-N-oxide (0.6 mmol, 1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-diphenylfuran.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and compare with literature data.

IV. Mechanistic Insights and Visualizations

The proposed catalytic cycle for the synthesis of 2,5-disubstituted furans using a dinuclear gold-dppe catalyst involves several key steps. The following diagram illustrates a plausible reaction pathway.

Catalytic_Cycle Catalyst [(dppe)Au₂Cl₂] Active_Catalyst [(dppe)Au₂]²⁺ Catalyst->Active_Catalyst - 2Cl⁻ + Na[BArF₂₄] Alkyne_Complex1 [(dppe)Au₂(η²-Alkyne)]²⁺ Active_Catalyst->Alkyne_Complex1 + Alkyne N_Oxide_Attack N-Oxide Attack Alkyne_Complex1->N_Oxide_Attack Intermediate1 Gold-Carbene Intermediate N_Oxide_Attack->Intermediate1 + Pyridine-N-Oxide Alkyne_Complex2 Second Alkyne Coordination Intermediate1->Alkyne_Complex2 + Alkyne Cyclization [3+2] Cycloaddition Alkyne_Complex2->Cyclization Furan_Complex [(dppe)Au₂(Furan)]²⁺ Cyclization->Furan_Complex Furan_Complex->Active_Catalyst Product 2,5-Disubstituted Furan Furan_Complex->Product - Catalyst Regeneration

Caption: Proposed catalytic cycle for furan synthesis.

The experimental workflow for the synthesis of 2,5-diphenylfuran is outlined in the following diagram.

Experimental_Workflow Start Start Step1 1. Add [(AuCl)₂(μ-dppe)] and Na[BArF₂₄] to Schlenk flask Start->Step1 Step2 2. Add anhydrous toluene and stir Step1->Step2 Step3 3. Add phenylacetylene and pyridine-N-oxide Step2->Step3 Step4 4. Heat at 80°C for 12h Step3->Step4 Step5 5. Reaction monitoring (TLC/GC-MS) Step4->Step5 Step6 6. Work-up: Quench, Extract, Dry, Concentrate Step5->Step6 Reaction Complete Step7 7. Purification by column chromatography Step6->Step7 End End: 2,5-Diphenylfuran Step7->End

References

Application Notes and Protocols for the Use of (Au(Dppe)2)Cl as a Precursor for Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomaterials research, with significant applications in diagnostics, therapeutics, and drug delivery.[1][2] Their unique optical and electronic properties, biocompatibility, and tunable surface chemistry make them ideal candidates for a wide range of biomedical applications.[3][4] The choice of precursor is a critical factor in determining the final properties of the synthesized AuNPs. This document provides detailed application notes and experimental protocols for the use of bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride, (Au(Dppe)2)Cl, as a precursor for the synthesis of gold nanoparticles.

While direct, established protocols for this compound are not widely documented, its structural similarity to other gold(I) phosphine complexes allows for the adaptation of existing synthesis methodologies. The high stability of the gold-phosphine bond in dppe complexes suggests that either thermal decomposition at elevated temperatures or the use of strong reducing agents may be necessary for the formation of AuNPs.[5] These notes provide hypothetical, yet plausible, protocols based on established methods for analogous precursors.

Data Presentation: Expected Characteristics of Dppe-Stabilized Gold Nanoparticles

The following table summarizes the expected characteristics of gold nanoparticles synthesized from this compound, based on data from similar phosphine-stabilized AuNP systems. Actual results may vary depending on the specific experimental conditions.

ParameterExpected Value/RangeCharacterization MethodNotes
Size (Diameter) 1 - 10 nmTransmission Electron Microscopy (TEM)The size can be tuned by varying reaction temperature, time, and precursor/stabilizer concentrations.
Morphology Predominantly sphericalTransmission Electron Microscopy (TEM)The use of a bidentate phosphine ligand like dppe may promote the formation of spherical particles.
Surface Plasmon Resonance (λmax) 520 - 530 nm (in solution)UV-Visible SpectroscopyThe exact position of the SPR peak is size-dependent and will shift with particle aggregation.
Surface Composition Gold core with a dppe ligand shellX-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR)The presence of phosphorus and characteristic P-C and Au-P vibrations would confirm the dppe capping.
Crystalline Structure Face-centered cubic (fcc)X-ray Diffraction (XRD)Consistent with the crystal structure of bulk gold.

Experimental Protocols

Two potential protocols for the synthesis of gold nanoparticles from this compound are presented below: a thermolytic approach and a chemical reduction approach.

Protocol 1: Thermolytic Synthesis of Dppe-Stabilized Gold Nanoparticles

This protocol is based on the thermal decomposition of the this compound precursor in a high-boiling point solvent. The high temperature facilitates the breakdown of the complex and the nucleation and growth of gold nanoparticles.

Materials:

  • Bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride (this compound)

  • 1-Octadecene (ODE) or similar high-boiling point, coordinating solvent

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Three-neck round-bottom flask

  • Condenser

  • Thermocouple

  • Heating mantle with magnetic stirrer

  • Schlenk line or inert gas (Argon or Nitrogen) supply

  • Centrifuge

Procedure:

  • Preparation of Precursor Solution: In a glovebox or under an inert atmosphere, dissolve 10-20 mg of this compound in 5 mL of anhydrous toluene.

  • Reaction Setup: Assemble a three-neck flask with a condenser, a thermocouple, and a rubber septum. Place 20 mL of 1-octadecene into the flask.

  • Inert Atmosphere: Degas the 1-octadecene by heating to 120°C under vacuum for 1 hour. Then, switch to an inert gas atmosphere.

  • Injection of Precursor: Rapidly inject the this compound solution into the hot 1-octadecene at 120°C with vigorous stirring.

  • Nanoparticle Formation: Raise the temperature to 250-300°C and maintain for 1-2 hours. A color change to ruby red or purple should be observed, indicating the formation of gold nanoparticles.

  • Cooling and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation and Washing: Add 40 mL of ethanol to the solution to precipitate the nanoparticles. Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.

  • Resuspension: Resuspend the nanoparticle pellet in a minimal amount of toluene. Repeat the precipitation and washing step two more times to remove excess solvent and unreacted precursor.

  • Final Product: After the final wash, resuspend the purified Dppe-stabilized gold nanoparticles in a suitable solvent like toluene or chloroform for storage and characterization.

Protocol 2: Reductive Synthesis of Dppe-Stabilized Gold Nanoparticles

This protocol adapts a method for the synthesis of phosphine-stabilized gold nanoparticles using a mild borane reducing agent.

Materials:

  • Bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride (this compound)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (anhydrous)

  • Two-neck round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen) supply

  • Centrifuge

Procedure:

  • Reaction Setup: In a two-neck flask under an inert atmosphere, dissolve 10 mg of this compound in 20 mL of anhydrous THF.

  • Addition of Reducing Agent: While stirring vigorously, slowly add a stoichiometric amount of 0.5 M 9-BBN solution in THF dropwise to the this compound solution at room temperature.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours. The solution should gradually change color, indicating nanoparticle formation.

  • Purification:

    • Remove the THF under reduced pressure.

    • Add 20 mL of ethanol to the residue to precipitate the nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 10 minutes and discard the supernatant.

    • Wash the nanoparticle pellet with ethanol twice more.

  • Storage: Dry the purified nanoparticles under vacuum and store them as a powder or redisperse them in a non-polar solvent.

Visualizations

Experimental Workflow Diagrams

Thermolytic_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve this compound in Toluene inject Inject Precursor Solution at 120°C dissolve->inject setup Setup Flask with 1-Octadecene degas Degas Solvent (120°C, vacuum) setup->degas degas->inject heat Heat to 250-300°C (1-2 hours) inject->heat cool Cool to Room Temp. heat->cool precipitate Precipitate with Ethanol cool->precipitate centrifuge Centrifuge & Discard Supernatant precipitate->centrifuge wash Wash with Ethanol (2x) centrifuge->wash resuspend Resuspend in Toluene wash->resuspend final_product final_product resuspend->final_product Final Product: Dppe-AuNPs

Caption: Workflow for the thermolytic synthesis of gold nanoparticles.

Reductive_Synthesis cluster_reaction Reaction cluster_purification Purification dissolve Dissolve this compound in Anhydrous THF add_reducer Add 9-BBN Solution Dropwise dissolve->add_reducer react Stir at Room Temp. (4-6 hours) add_reducer->react remove_thf Remove THF (Reduced Pressure) react->remove_thf precipitate Precipitate with Ethanol remove_thf->precipitate centrifuge Centrifuge & Discard Supernatant precipitate->centrifuge wash Wash with Ethanol (2x) centrifuge->wash final_product final_product wash->final_product Final Product: Dppe-AuNPs

Caption: Workflow for the reductive synthesis of gold nanoparticles.

Safety Precautions

  • Always handle gold salts and organometallic compounds in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • High-boiling point solvents like 1-octadecene can cause severe burns. Handle with care at elevated temperatures.

  • 9-BBN is a pyrophoric reagent and should be handled under an inert atmosphere.

  • Nanoparticles should be handled with care, as their toxicological properties may not be fully understood. Avoid inhalation and skin contact.

Disclaimer

The provided protocols are based on established methods for analogous gold-phosphine complexes and have not been specifically optimized for this compound. Researchers should treat these as starting points and may need to adjust parameters such as temperature, reaction time, and reactant concentrations to achieve the desired nanoparticle characteristics. All experiments should be conducted with appropriate safety measures in place.

References

Application Notes and Protocols: Anticancer and Cytotoxic Activity of Gold(I) Phosphine Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer and cytotoxic properties of gold(I) phosphine complexes, including their mechanism of action, quantitative activity data, and detailed experimental protocols for their evaluation.

Introduction

Gold(I) phosphine complexes have emerged as a promising class of metallodrugs with potent anticancer activity.[1][2] Unlike traditional platinum-based drugs that primarily target DNA, these gold complexes often exert their cytotoxic effects through alternative mechanisms, making them effective against cisplatin-resistant cancer cells.[1][3][4] A predominant mechanism of action involves the inhibition of the thioredoxin reductase (TrxR) enzyme.[1][5][6] This inhibition disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and the induction of apoptosis.[5][6][7][8] Many gold(I) phosphine complexes show selectivity for cancer cells over normal cells, a characteristic attributed to the higher mitochondrial membrane potential in cancer cells, which facilitates the accumulation of these lipophilic compounds within the mitochondria.[8][9]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various gold(I) phosphine complexes against a panel of human cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Complex Name/ReferenceCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
[Au(d2pypp)2]Cl Breast Cancer (MCF-7)< 1--
Normal Breast (MCF-10A)> 10--
Compound 5 (unspecified) Prostate Cancer (PC-3)< 1Cisplatin~5-10
Prostate Cancer (DU145)< 1Auranofin~1-5
Cationic Complex 10 Prostate (PC-3)~0.1Cisplatin~3
Glioblastoma (U87MG)~0.1Cisplatin~3
[AuCl{P(C6H4-4-OMe)3}] Ovarian (SKOV-3)~1-5--
[Au2Cl2(dppe)] Ovarian Cancer CellsNot specified--
Complex 7 (unspecified) Breast (MDA-MB-231)Sub-micromolarCisplatin> Complex 7
Colon (HCT116)Sub-micromolar5-FU> Complex 7

Note: IC50 values are approximate and can vary based on experimental conditions. "d2pypp" is 1,3-bis(di-2-pyridylphosphino)propane and "dppe" is 1,2-bis(diphenylphosphino)ethane.[8][10][11]

Signaling Pathway

The primary mechanism of action for many cytotoxic gold(I) phosphine complexes involves the induction of apoptosis through the mitochondrial pathway. This is often initiated by the inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox balance.

Gold_Complex_Pathway cluster_cell Cancer Cell GoldComplex Gold(I) Phosphine Complex Mitochondrion Mitochondrion GoldComplex->Mitochondrion Accumulation TrxR Thioredoxin Reductase (TrxR) GoldComplex->TrxR Inhibition ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Leads to MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Induces Caspases Caspase Activation (e.g., Caspase-3, -9) MMP->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Execution MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with Gold(I) phosphine complexes (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance (~570 nm) E->F G 7. Calculate IC50 values F->G Apoptosis_Workflow A 1. Treat cells with Gold(I) phosphine complexes B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F Western_Blot_Workflow A 1. Cell Lysis and Protein Quantification B 2. SDS-PAGE (Gel Electrophoresis) A->B C 3. Protein Transfer (to a membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (Chemiluminescence) F->G H 8. Imaging and Analysis G->H

References

Application Notes and Protocols: (Au(Dppe)₂)Cl in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold complexes, particularly those featuring phosphine ligands, have emerged as a promising class of photocatalysts. Their unique photophysical properties, arising from relativistic effects and aurophilic interactions, enable them to participate in a variety of photoredox transformations. This document provides detailed application notes and protocols for the use of bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, (Au(Dppe)₂)Cl, in photoredox catalysis.

Due to the limited availability of detailed published protocols specifically for (Au(Dppe)₂)Cl, this document leverages data and methodologies from its close structural and functional analog, [Au₂(μ-dppm)₂]Cl₂ (where dppm = bis(diphenylphosphino)methane). The dppm complex is a well-studied dinuclear gold(I) photocatalyst, and its reactivity is expected to be highly representative of (Au(Dppe)₂)Cl, offering valuable insights into its potential applications. The primary difference lies in the methylene versus ethylene bridge of the diphosphine ligand.

These protocols are intended to serve as a comprehensive guide for researchers exploring the synthetic utility of this class of gold photocatalysts.

Core Applications in Photoredox Catalysis

Dinuclear gold(I) diphosphine complexes are effective in a range of photoredox reactions, primarily involving the activation of carbon-halogen bonds to generate radical intermediates. Key applications include:

  • Atom Transfer Radical Polymerization (ATRP): Controlled polymerization of various monomers.

  • Carbon-Carbon Bond Formation: Intramolecular cyclization reactions to construct complex molecular scaffolds.

  • Dehalogenation Reactions: Reductive cleavage of carbon-halogen bonds.

Quantitative Data Summary

The following table summarizes representative quantitative data for photoredox reactions catalyzed by the analogous [Au₂(μ-dppm)₂]Cl₂ complex. These values provide a benchmark for expected performance when utilizing (Au(Dppe)₂)Cl.

ApplicationSubstrateProductCatalyst Loading (mol%)SolventLight SourceYield (%)Reference
Atom Transfer Radical Polymerization (ATRP)Methyl Methacrylate (MMA)Poly(methyl methacrylate)1.25 (vs. initiator)TolueneUVA (365 nm)>95[1]
Radical Cyclization2-bromo-N-(pent-4-en-1-yl)aniline3-methyl-1,2,3,4-tetrahydroquinoline10Acetonitrile365 nm LED91[2]
Formal Synthesis of (±)-TriptolidePolycyclic vinyl bromide precursorTetracyclic lactone intermediate10Acetonitrile365 nm LED91[2]

Experimental Protocols

General Protocol for Photoredox Catalyzed Atom Transfer Radical Polymerization (ATRP)

This protocol describes the controlled polymerization of methyl methacrylate (MMA) using a dinuclear gold(I) complex as the photocatalyst.

Materials:

  • [Au₂(μ-dppm)₂]Cl₂ (or (Au(Dppe)₂)Cl)

  • Ethyl α-bromophenylacetate (EBPA) (initiator)

  • Methyl methacrylate (MMA) (monomer)

  • Toluene (solvent)

  • Schlenk tube or similar reaction vessel

  • UVA LED lamp (e.g., 365 nm)

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube equipped with a magnetic stir bar, dissolve the gold photocatalyst (1.25 mol% relative to the initiator) in toluene.

  • Add the initiator, ethyl α-bromophenylacetate (EBPA).

  • Add the monomer, methyl methacrylate (MMA).

  • Seal the Schlenk tube and degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Place the reaction vessel in proximity to the UVA LED lamp and begin irradiation while stirring vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR spectroscopy to determine monomer conversion.

  • Upon completion, quench the reaction by exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum to obtain the final product.

General Protocol for Photocatalytic Radical Cyclization

This protocol outlines a general procedure for the intramolecular cyclization of an N-aryl-N-alkenyl-2-bromoaniline derivative.

Materials:

  • [Au₂(μ-dppm)₂]Cl₂ (or (Au(Dppe)₂)Cl)

  • Substrate (e.g., 2-bromo-N-(pent-4-en-1-yl)aniline)

  • Acetonitrile (solvent)

  • Diisopropylethylamine (DIPEA) (sacrificial electron donor)

  • Reaction vial suitable for irradiation

  • 365 nm LED lamp

  • Magnetic stirrer

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the gold photocatalyst (10 mol%).

  • Add the substrate.

  • Add diisopropylethylamine (DIPEA) as a sacrificial electron donor.

  • Dissolve the components in acetonitrile.

  • Seal the vial and sparge with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiate the reaction mixture with a 365 nm LED lamp with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclized product.

Signaling Pathways and Experimental Workflows

Photoredox Catalytic Cycle for C-Br Bond Activation

The following diagram illustrates the proposed photoredox catalytic cycle for the activation of a carbon-bromine bond by a dinuclear gold(I) complex, leading to a radical cyclization reaction.

photoredox_cycle cluster_cycle Catalytic Cycle PC [Au₂(diphos)₂]²⁺ PC_star *[Au₂(diphos)₂]²⁺ PC->PC_star hν (365 nm) PC_red [Au₂(diphos)₂]⁺ PC_star->PC_red SET PC_star->PC_red  + DIPEA PC_red->PC SET PC_red->PC  + R-Br Substrate R-Br Radical R• Substrate->Radical Br⁻ Product Cyclized Product Radical->Product Donor DIPEA Donor_ox DIPEA⁺• Donor->Donor_ox - e⁻

Caption: Proposed photoredox catalytic cycle for C-Br bond activation.

Experimental Workflow for a Typical Photoredox Reaction

This diagram outlines the general workflow for setting up and performing a photoredox reaction using a gold photocatalyst.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Workup & Analysis A Weigh Catalyst & Substrate B Add Solvent & Reagents A->B C Seal & Degas B->C D Irradiation (e.g., 365 nm LED) C->D E Stirring D->E F Quench Reaction E->F G Purification (e.g., Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for photoredox catalysis.

References

Application Notes and Protocols: (Au(Dppe)₂)Cl in Materials Science and Optoelectronics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, commonly abbreviated as (Au(Dppe)₂)Cl, is a gold(I) coordination complex that has garnered interest in various scientific fields. Its structure consists of a central gold(I) ion coordinated to two bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligands, with a chloride counter-ion.[1] This arrangement results in a distorted tetrahedral geometry around the gold center.[1] While it has been investigated for its cytotoxic properties in medicinal chemistry, its unique electronic and structural characteristics also make it a promising candidate for applications in materials science and optoelectronics.[1][2] This document outlines its applications, key properties, and experimental protocols relevant to these fields.

Applications in Materials Science

The utility of (Au(Dppe)₂)Cl in materials science stems from its role as a precursor and a functional material.

  • Functional Materials: The complex is explored for its potential in creating functional materials, including sensors and electronic devices, owing to its distinct electronic properties.[1]

  • Precursor for Gold Nanoclusters: (Au(Dppe)₂)Cl and related dppe-ligated gold compounds are instrumental in the synthesis of atomically precise gold nanoclusters.[3][4] These nanoclusters, such as [Au₁₃(dppe)₅Cl₂]³⁺, exhibit unique physicochemical properties due to quantum size effects and are promising for applications in catalysis, fluorescence, and biomedical imaging.[3] The dppe ligand plays a crucial role in stabilizing the cluster core and influencing its final structure and properties.[3][4]

  • Catalysis: While (Au(Dppe)₂)Cl itself is noted as a catalyst for reactions like cross-coupling, its derivatives and related gold-phosphine complexes are more widely studied in catalysis.[1] For example, the related complex [(AuCl)₂(μ-dppe)] has demonstrated catalytic activity in the synthesis of disubstituted furans.[5]

Applications in Optoelectronics

Gold(I) complexes are extensively studied for their luminescent properties, which are attractive for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs).[6][7]

  • Luminescent Properties: Gold(I) complexes can exhibit strong luminescence, often arising from metal-centered transitions or ligand-to-metal charge transfer (LMCT).[7] However, simple two-coordinate gold(I) complexes can lack the stability required for robust OLED applications.[6] The four-coordinate structure of (Au(Dppe)₂)Cl offers greater stability.

  • OLED Emitters: Although direct application of (Au(Dppe)₂)Cl in high-performance OLEDs is not extensively documented in the provided results, related gold(I) complexes with thermally activated delayed fluorescence (TADF) have shown excellent performance, with external quantum efficiencies (EQE) exceeding 23%.[6] This highlights the potential of the gold(I)-phosphine framework. The design of the ligand is critical; functionalizing phosphine ligands with chromophores can enhance luminescent properties.[7]

  • Aggregation-Induced Emission (AIE): Some related gold(I) phosphine complexes exhibit aggregation-induced emission, where the material is non-emissive in solution but becomes highly luminescent in the solid state or as aggregates.[8] This property is highly desirable for solid-state lighting and display applications.

Quantitative Data

The following table summarizes key quantitative data for (Au(Dppe)₂)Cl and a related nanocluster.

Property(Au(Dppe)₂)Cl[Au₁₃(dppe)₅Cl₂]³⁺ Nanocluster
Molecular Formula C₅₂H₄₈AuClP₄C₁₃₀H₁₂₀Au₁₃Cl₂P₁₀ (cation only)
Molecular Weight ~993.8 g/mol [1]Not specified
Coordination Geometry Distorted Tetrahedral[1]Icosahedral Au₁₃ core[3]
Photophysical Property Not specifiedHigh Singlet Oxygen Quantum Yield (0.71)[3]
HOMO-LUMO Gap Not specified~1.9 eV[3]

Experimental Protocols

Protocol 1: Synthesis of (Au(Dppe)₂)Cl

This protocol describes a general method for synthesizing the title compound based on the reaction between a gold(I) precursor and the dppe ligand.

Materials:

  • Dichloro(DPPE)digold(I) - [(AuCl)₂(dppe)]

  • 1,2-bis(diphenylphosphino)ethane (dppe)

  • Chloroform (CDCl₃) or other suitable solvent

  • Deuterated solvent for NMR analysis

Procedure:

  • Dissolve [(AuCl)₂(dppe)] in a minimal amount of chloroform in a clean, dry flask.

  • In a separate flask, prepare a solution of dppe ligand in chloroform.

  • Slowly add the dppe solution to the [(AuCl)₂(dppe)] solution while stirring at room temperature. The reaction involves the coordination of an additional dppe ligand to the gold centers.

  • Monitor the reaction progress using ³¹P-{¹H} NMR spectroscopy. The complete conversion to [Au(dppe)₂]Cl is indicated by the disappearance of the starting material's signal and the appearance of a new signal corresponding to the product. A Au:dppe ratio of 1:2 (starting from the Au atoms) is required for full conversion.[9]

  • Once the reaction is complete, the product can be isolated by precipitation with a non-polar solvent (e.g., hexane) or by slow evaporation of the solvent to yield crystals.

  • Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the final product using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry.

Protocol 2: Photoluminescence (PL) Measurement of Gold Complexes

This protocol outlines the general steps for characterizing the photoluminescent properties of a gold complex like (Au(Dppe)₂)Cl in solution or as a thin film.

Materials & Equipment:

  • (Au(Dppe)₂)Cl sample

  • Spectroscopic grade solvent (e.g., toluene, dichloromethane)

  • Quartz cuvette

  • Spin coater (for thin films)

  • Substrate (e.g., quartz or silicon wafer)

  • Fluorometer/Fluorescence Spectrophotometer

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation (Solution): a. Prepare a dilute solution of the gold complex in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects. b. Transfer the solution to a quartz cuvette. c. Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench luminescence.

  • Sample Preparation (Thin Film): a. Prepare a solution of the gold complex in a volatile solvent. b. Use a spin coater to deposit a thin, uniform film of the material onto a clean quartz substrate. c. Dry the film under vacuum to remove residual solvent.

  • Absorption Measurement: a. Record the UV-Vis absorption spectrum of the sample using a spectrophotometer to determine the absorption maxima. This information is needed to select the appropriate excitation wavelength.

  • Emission Measurement: a. Place the sample (cuvette or thin film) into the sample holder of the fluorometer. b. Set the excitation wavelength (λ_ex) to one of the absorption maxima determined in the previous step. c. Scan the emission monochromator over a range of wavelengths to record the photoluminescence spectrum.

  • Quantum Yield Measurement (Optional): a. To determine the photoluminescence quantum yield (PLQY), use a reference standard with a known quantum yield that absorbs and emits in a similar spectral region. b. Measure the integrated emission intensity and absorbance of both the sample and the reference standard under identical conditions. c. Calculate the PLQY using the comparative method.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Isolation & Product AuCl2_dppe [(AuCl)₂(dppe)] in Chloroform mixing Mix & Stir (Room Temp) AuCl2_dppe->mixing dppe dppe Ligand in Chloroform dppe->mixing monitoring Monitor via ³¹P NMR mixing->monitoring precipitation Precipitation or Evaporation monitoring->precipitation Reaction Complete product (Au(Dppe)₂)Cl (Solid Product) precipitation->product

OLED_Fabrication_Workflow cluster_prep Preparation cluster_fab Device Fabrication cluster_test Characterization substrate ITO Substrate Cleaning htl Deposit Hole Transport Layer (HTL) substrate->htl solution Emitter Solution (Host + Au Complex) eml Spin-Coat Emissive Layer (EML) solution->eml htl->eml etl Deposit Electron Transport Layer (ETL) eml->etl cathode Deposit Cathode (e.g., Al) etl->cathode encapsulation Encapsulation cathode->encapsulation testing Electroluminescence & Efficiency Testing (EQE) encapsulation->testing

// Central Node main [label="(Au(Dppe)₂)Cl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Properties props [label="Properties", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; struct [label="Distorted Tetrahedral\nStructure", fillcolor="#FFFFFF", fontcolor="#202124"]; electronic [label="Unique Electronic\nProperties", fillcolor="#FFFFFF", fontcolor="#202124"]; luminescence [label="Potential\nLuminescence", fillcolor="#FFFFFF", fontcolor="#202124"];

// Applications apps [label="Applications", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; mats [label="Materials Science", fillcolor="#4285F4", fontcolor="#FFFFFF"]; opto [label="Optoelectronics", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-applications nanoclusters [label="Nanocluster Precursor", fillcolor="#FFFFFF", fontcolor="#202124"]; sensors [label="Sensors", fillcolor="#FFFFFF", fontcolor="#202124"]; oleds [label="OLED Emitters", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections main -> props; main -> apps;

props -> struct; props -> electronic; props -> luminescence;

struct -> mats; electronic -> mats; electronic -> opto; luminescence -> opto;

apps -> mats; apps -> opto;

mats -> nanoclusters; mats -> sensors; opto -> oleds; } DOT Caption: (Au(Dppe)₂)Cl properties and applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of [Au(dppe)₂]Cl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, [Au(dppe)₂]Cl.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of [Au(dppe)₂]Cl from reaction byproducts.

Recrystallization Issues

Question: My [Au(dppe)₂]Cl product is not crystallizing from the solution, even after cooling. What should I do?

Answer: This issue, known as supersaturation, can often be resolved by inducing crystallization. Try one of the following methods:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure [Au(dppe)₂]Cl, add it to the solution. This "seed" crystal will act as a template for further crystallization.

  • Concentration: You may have used too much solvent. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again. Be cautious not to evaporate too much solvent, as this can cause the product to "oil out."

Question: My product has "oiled out" during recrystallization, forming a liquid layer instead of crystals. What went wrong and how can I fix it?

Answer: "Oiling out" typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

  • Allow the solution to cool very slowly to encourage the formation of crystals rather than an oil. Placing the flask in a Dewar filled with warm water that is allowed to cool to room temperature overnight can be effective.

Question: The recovery of my [Au(dppe)₂]Cl after recrystallization is very low. How can I improve the yield?

Answer: Low recovery is often due to using an excessive amount of solvent or not cooling the solution to a low enough temperature. To improve your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • After slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize precipitation.

  • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Column Chromatography Issues

Question: I am trying to purify [Au(dppe)₂]Cl using column chromatography, but I am getting poor separation of the product from the impurities. What can I do?

Answer: Poor separation can result from several factors related to your column setup and mobile phase selection. Consider the following:

  • Stationary Phase: For gold(I) phosphine complexes, silica gel is a common choice. Ensure the silica gel is properly packed and equilibrated with the mobile phase before loading your sample.

  • Mobile Phase: The polarity of your eluent is critical. If your compound is eluting too quickly with the impurities, your mobile phase is likely too polar. Conversely, if it is not moving from the baseline, the mobile phase is not polar enough. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. For [Au(dppe)₂]Cl, a mixture of dichloromethane and methanol or hexane and ethyl acetate is a good starting point.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the column in a narrow band. Overloading the column can lead to broad peaks and poor separation.

Question: My [Au(dppe)₂]Cl seems to be decomposing on the silica gel column. How can I prevent this?

Answer: Some gold complexes can be sensitive to the acidic nature of standard silica gel.

  • Neutralized Silica: Consider using silica gel that has been neutralized by washing with a dilute solution of a non-nucleophilic base, such as triethylamine, in the mobile phase, followed by flushing with the pure mobile phase.

  • Alternative Stationary Phases: Alumina (neutral or basic) can be a suitable alternative to silica gel for sensitive compounds.

  • Speed: Do not let the column run dry and try to perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of [Au(dppe)₂]Cl. Note that actual values may vary depending on the specific reaction conditions and purification method.

ParameterTypical ValueNotes
Synthesis Yield (Crude) > 90%Based on the reaction of AuCl(SMe₂) with 2 equivalents of dppe.
Purity (Crude) 85-95%Major impurities are typically unreacted dppe and dppe dioxide.
Recrystallization Recovery 70-85%Dependent on solvent choice and technique.
Final Purity (after Recrystallization) > 98%As determined by ¹H and ³¹P NMR spectroscopy.
Column Chromatography Recovery 60-80%Can be lower than recrystallization due to potential decomposition.
Final Purity (after Chromatography) > 99%Can achieve very high purity if performed correctly.

Experimental Protocols

Synthesis of [Au(dppe)₂]Cl

A modified literature procedure is as follows:

  • To a stirring solution of chloro(dimethylsulfide)gold(I) (AuCl(SMe₂)) (0.185 g, 0.713 mmol) in tetrahydrofuran (THF, 10 mL) at 0°C, a solution of 1,2-bis(diphenylphosphino)ethane (dppe) (0.56 g, 1.406 mmol) in THF (10 mL) is added dropwise.[1]

  • The reaction mixture is stirred for 15 minutes at 0°C and then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure to yield the crude [Au(dppe)₂]Cl as a solid.

Purification by Recrystallization
  • The crude [Au(dppe)₂]Cl is dissolved in a minimum amount of hot dichloromethane.

  • Methanol is added dropwise until the solution becomes slightly turbid.

  • The solution is heated gently until it becomes clear again.

  • The flask is allowed to cool slowly to room temperature, during which time crystals of pure [Au(dppe)₂]Cl will form.

  • The solution is then cooled in an ice bath for 30 minutes to maximize crystal formation.

  • The crystals are collected by vacuum filtration, washed with a small amount of cold methanol, and dried under vacuum.

Purification by Column Chromatography
  • A chromatography column is packed with silica gel using a slurry method with a non-polar solvent such as hexane.

  • The crude [Au(dppe)₂]Cl is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.

  • The solvent is evaporated, and the dry silica with the adsorbed compound is loaded onto the top of the column.

  • The column is eluted with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate or dichloromethane.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • The fractions containing pure [Au(dppe)₂]Cl are combined, and the solvent is removed under reduced pressure to yield the purified product.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_final Final Product AuCl AuCl(SMe₂) Reaction Reaction (THF, 0°C to RT) AuCl->Reaction dppe dppe dppe->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Crude Crude [Au(dppe)₂]Cl (with byproducts) Evaporation->Crude PurificationMethod Choose Purification Method Crude->PurificationMethod Recrystallization Recrystallization (Dichloromethane/Methanol) PurificationMethod->Recrystallization Option 1 Chromatography Column Chromatography (Silica Gel) PurificationMethod->Chromatography Option 2 PureProduct Pure [Au(dppe)₂]Cl Recrystallization->PureProduct Chromatography->PureProduct

Caption: Workflow for the synthesis and purification of [Au(dppe)₂]Cl.

ByproductFormation Start Starting Materials AuCl(SMe₂) + dppe Desired Desired Product [Au(dppe)₂]Cl Start->Desired Main Reaction Byproducts Potential Byproducts Start->Byproducts Side Reactions / Incomplete Reaction Unreacted_dppe Unreacted dppe Byproducts->Unreacted_dppe dppeO2 dppe dioxide (from air oxidation) Byproducts->dppeO2 Unreacted_AuCl Unreacted AuCl(SMe₂) Byproducts->Unreacted_AuCl

References

strategies to improve the stability of gold(I) catalysts in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gold(I) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of gold(I) catalysts in solution.

FAQs: Understanding Gold(I) Catalyst Instability

Q1: What are the primary reasons my gold(I) catalyst is decomposing?

A1: Gold(I) catalysts are prone to decomposition primarily through a process called disproportionation. In this pathway, two gold(I) species react to form gold(0) and gold(II), with the latter often leading to gold(III) species. The gold(0) can then aggregate into nanoparticles, which is a common cause of catalyst deactivation.[1] This process can be induced by substrates like alkynes, alkenes, and allenes.[1]

Q2: How can I visually tell if my catalyst is decomposing?

A2: A common visual indicator of gold(I) catalyst decomposition is a distinct color change in the reaction mixture. The solution may turn deep purple, black, or form a brown suspension. This coloration is typically due to the formation of gold(0) nanoparticles. Additionally, you might observe the precipitation of metallic gold.

Q3: What role do ligands play in the stability of gold(I) catalysts?

A3: Ligands are crucial for stabilizing the gold(I) center. The strength of the gold-ligand bond is a key factor in preventing decomposition.[2] Stronger ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, can protect the gold center and hinder the disproportionation reaction.[2][3] However, a ligand that binds too strongly can also inhibit catalytic activity by preventing the substrate from accessing the gold center.[1]

Q4: Can impurities in my reagents or solvents affect catalyst stability?

A4: Absolutely. Trace amounts of impurities, particularly halides (like chloride) and bases (like hydroxides), can act as catalyst poisons.[4][5] These impurities can have a significantly higher affinity for the cationic gold center than the intended substrate, effectively blocking the active site and inhibiting the reaction.[4][5]

Q5: Are there specific nucleophiles that are known to deactivate gold(I) catalysts?

A5: Yes, certain nucleophiles can deactivate gold(I) catalysts. Thiols and amines are known to dampen the reactivity of gold catalysts by forming stable, inactive complexes.[6][7][8] For example, thiols can form digold bridging thiolate complexes, while amines can form monogold species, both of which can be catalytically inactive.[6][7]

Troubleshooting Guide

Problem: My reaction mixture turned dark purple/black, and the reaction has stopped.

  • Likely Cause: This is a classic sign of catalyst decomposition into gold(0) nanoparticles.[1] The unsaturated substrate you are using may be inducing the disproportionation of the Au(I) catalyst.[1]

  • Troubleshooting Steps:

    • Confirm Decomposition: Use techniques like UV-Vis spectroscopy to confirm the presence of the characteristic plasmon resonance band of gold nanoparticles.

    • Ligand Modification: Switch to a catalyst with a more sterically bulky or electron-donating ligand (e.g., an N-heterocyclic carbene like IPr) to better shield the gold center.

    • Use Additives: Introduce a substoichiometric amount of a protecting agent. For example, triphenylarsine (AsPh₃) has been shown to prevent the formation of gold(0) without completely quenching the reaction.[1]

    • Counterion Choice: The counterion can influence stability. Using a triflate (OTf⁻) counterion, for instance, can sometimes prevent decomposition seen with other counterions like SbF₆⁻.[1]

Problem: The reaction is very slow or stalls, but there's no obvious color change.

  • Likely Cause: The catalyst may be slowly decomposing, or it could be poisoned by impurities in the starting materials or solvent.[4] The concentration of the active catalyst may have fallen below a critical threshold required for the reaction to proceed at a reasonable rate.[4][5]

  • Troubleshooting Steps:

    • Analytical Monitoring: Monitor the reaction progress and catalyst state using ¹H or ³¹P NMR spectroscopy to observe changes in the catalyst's chemical environment or concentration over time.[1]

    • Reagent and Solvent Purification: Ensure all reagents and solvents are rigorously purified and dried to remove potential catalyst poisons like residual halides or bases.[4]

    • Catalyst Reactivation: Add a suitable acid activator, such as triflic acid (HOTf) or a Lewis acid like In(OTf)₃. These can act as sacrificial reagents, binding to poisons and freeing up the cationic gold catalyst to continue the reaction.[4][5]

    • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading might overcome the effects of trace impurities and allow the reaction to proceed to completion.

Experimental Protocols
Protocol 1: General Procedure for a Gold(I)-Catalyzed Cyclization with a Stabilizing Additive

This protocol is a general guideline for a reaction where catalyst decomposition is a concern, incorporating the use of a stabilizing additive.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the gold(I) precatalyst (e.g., [AuCl(L)], where L is a phosphine or NHC ligand, 1-5 mol%) and a silver salt with the desired counterion (e.g., AgOTf, 1-5 mol%) to a flame-dried flask.

  • Solvent and Additive: Add the desired anhydrous, degassed solvent (e.g., dichloromethane or toluene). If using a stabilizing additive like triphenylarsine (AsPh₃), add it at this stage (e.g., 10 mol% relative to the gold catalyst).[1] Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the active cationic gold complex.

  • Reaction Initiation: Add the substrate to the flask, either neat or as a solution in the reaction solvent.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Observe the solution for any color changes that might indicate decomposition.

  • Work-up: Once the reaction is complete, quench the reaction as appropriate (e.g., by adding a saturated solution of NaHCO₃). Extract the product with a suitable organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Ligand Choice on Gold(I) Catalyst Stability and Activity

Ligand (L) in [AuCl(L)]/AgXLigand TypeGeneral StabilityRelative ActivityNotes
Triphenylphosphine (PPh₃)Simple PhosphineModerateHighCan be too labile, leading to decomposition.[1]
JohnPhosBulky PhosphineHighHighSteric bulk helps prevent disproportionation.
IPrNHCVery HighVery HighStrong σ-donor, forms very stable complexes.[2]
Triphenylarsine (AsPh₃)ArsineModerateModerateCan act as a protecting ligand in substoichiometric amounts.[1]

Table 2: Influence of Additives on a Model Enyne Cyclization Reaction

Additive (10 mol % relative to Au)ObservationOutcome
NoneRapid color change to deep purple.Heavy catalyst decomposition, reaction may not complete.[1]
Triphenylarsine (AsPh₃)Solution remains colorless.Prevents gold(0) formation, reaction proceeds to completion (though potentially slower).[1]
Triphenylphosphine (PPh₃) (1:1 with Au)Solution remains colorless.Quenches both decomposition and the desired catalytic reaction.[1]
Triflic Acid (HOTf)VariesCan reactivate catalyst poisoned by basic impurities.[4]
Visual Guides

Below are diagrams illustrating key concepts in gold(I) catalyst stability.

DecompositionPathways cluster_disproportionation Disproportionation AuI_1 Au(I) Au0 Au(0) (Nanoparticles) AuI_1->Au0 Reduction AuII Au(II) AuI_1->AuII Oxidation AuI_2 Au(I) AuI_2->Au0 AuI_2->AuII AuIII Au(III) AuII->AuIII Further Oxidation TroubleshootingWorkflow start Reaction Stalls or Shows Decomposition q1 Is there a color change (purple/black)? start->q1 c1 Likely Au(0) Nanoparticle Formation q1->c1 Yes c2 Likely Catalyst Poisoning or Slow Decomposition q1->c2 No s1 Strategy: 1. Use bulkier/stronger ligand (e.g., NHC). 2. Add stabilizing agent (e.g., AsPh3). 3. Change counterion (e.g., to OTf-). c1->s1 s2 Strategy: 1. Purify all reagents/solvents. 2. Add acid activator (e.g., HOTf). 3. Monitor by NMR to confirm. c2->s2 StabilizationStrategies root Improving Au(I) Stability cat_mod Catalyst Modification root->cat_mod reac_cond Reaction Condition Optimization root->reac_cond ligand Ligand Design: - Increase steric bulk - Use strong σ-donors (NHCs) cat_mod->ligand counterion Counterion Choice: - Use non-coordinating anions cat_mod->counterion additives Use of Additives: - Protecting agents (AsPh3) - Acid activators (HOTf) reac_cond->additives purification Reagent Purity: - Remove halide/base impurities reac_cond->purification

References

identifying decomposition products of (Au(Dppe)2)Cl under catalytic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the gold(I) complex, bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, (Au(Dppe)2)Cl, in catalytic applications.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction using this compound is not proceeding as expected. What are the common causes of catalyst deactivation?

A1: Catalyst deactivation can stem from several factors. The this compound complex is generally considered stable; however, under certain catalytic conditions, decomposition or side reactions can occur.[1] Key potential issues include:

  • Ligand Oxidation: The phosphine ligands (dppe) are susceptible to oxidation, especially in the presence of air or oxidizing agents, forming phosphine oxides. This can alter the electronic properties of the gold center and reduce catalytic activity.[2]

  • Reductive Decomposition: Under reductive conditions, the gold(I) center can be reduced to metallic gold (Au(0)), leading to the formation of gold nanoparticles and a loss of the catalytically active molecular species.[3]

  • Ligand Dissociation: While dppe is a chelating ligand, dissociation of one or both phosphine arms can occur, particularly at elevated temperatures, potentially leading to less active or inactive species.

  • Reaction with Substrates or Solvents: Certain functional groups on your substrates or impurities in the solvent may react with the gold complex, leading to catalyst inhibition.

Q2: I observe a color change in my reaction mixture, from colorless to purple or black. What does this indicate?

A2: A color change to purple, red, or black is often indicative of the formation of gold nanoparticles. This suggests that the Au(I) in your this compound complex has been reduced to Au(0). This is a common decomposition pathway under reductive conditions or in the presence of certain reagents that can act as reducing agents. The synthesis of gold nanoclusters from similar gold phosphine precursors has been documented.[3][4]

Q3: Can this compound itself be a precursor to a different catalytically active species?

A3: Yes, in some cases, the initially added complex may not be the true catalyst. For instance, in the presence of a halide abstractor (e.g., a silver salt), the chloride ligand can be removed to generate a more catalytically active cationic gold species, [Au(Dppe)2]+.[5][6] This cationic complex is often more electrophilic and can be more efficient in activating substrates.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Low or no catalytic activity Ligand oxidation- Ensure all reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon). - Use freshly distilled and degassed solvents.
Incomplete catalyst activation- If generating a cationic species in situ, ensure the halide abstractor (e.g., AgSbF6) is of high purity and used in the correct stoichiometric amount.
Thermal decomposition- Lower the reaction temperature. - Perform a time-course study to determine the catalyst's stability at the operating temperature.
Formation of a black precipitate (gold nanoparticles) Reductive conditions- Scrutinize your reaction components for any potential reducing agents. - Consider using a different solvent or pre-treating your substrates to remove impurities.
Photodecomposition- Protect the reaction from light, especially if using a photocatalytic system.
Inconsistent reaction yields Catalyst purity- Verify the purity of your this compound complex using techniques like 31P NMR spectroscopy.
Water or air sensitivity- Rigorously dry all glassware and reagents. - Maintain a positive pressure of inert gas throughout the experiment.

Decomposition Pathways and Products

Under specific catalytic conditions, this compound or related gold-dppe complexes can undergo decomposition. The primary products depend on the nature of the conditions.

Potential Decomposition Products:
  • Metallic Gold (Au(0)): Typically observed as nanoparticles under reductive conditions.

  • Dppe-oxide ((C6H5)2P(O)CH2CH2P(O)(C6H5)2): Forms in the presence of oxidizing agents.[2]

  • Gold Nanoclusters (e.g., [Au13(dppe)5Cl2]3+): Can form from dinuclear gold(I) dppe precursors under reducing conditions, indicating a more complex decomposition and reassembly process.[3]

  • Halide-bridged species: In the presence of excess AuCl, dinuclear species like [Au2(μ-dppe)Cl2] might form, which can have different catalytic properties.

The following table summarizes conditions and products observed in reactions involving gold-dppe complexes, which can provide insights into potential decomposition pathways for this compound.

Precursor/Catalyst SystemConditionsMajor Product(s) of the Catalytic ReactionImplied Stability/DecompositionReference
[(AuCl)2(μ-dppe)] / Na[BArF24]Toluene, Phenylacetylene, Pyridine-N-oxide2,5-diphenylfuranThe complex is a precursor to an active catalyst; stability is enhanced by the two gold centers.[5]
[Au(Dppe)2]ClIn the presence of Cu(II)Formation of a Cu(I)DPPE complexThe gold complex can react with other metal ions, leading to ligand transfer.[1]
Au2(dppe)Cl2Reduction with NaBH4[Au13(dppe)5Cl2]Cl3Under strong reducing conditions, the initial complex rearranges to form gold clusters.[3]

Experimental Protocols

Protocol 1: Characterization of Catalyst Purity by 31P NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or CD2Cl2) in an NMR tube.

  • Instrument Setup: Use a multinuclear NMR spectrometer. Set the spectrometer to acquire a 31P{1H} (proton-decoupled) spectrum.

  • Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis: The pure this compound complex should exhibit a single sharp resonance. The presence of other signals may indicate impurities or decomposition products such as dppe-oxide, which will appear at a different chemical shift.

Protocol 2: Test for the Formation of Gold Nanoparticles

  • Visual Inspection: Observe the reaction mixture for any color change to purple, red, or black.

  • UV-Vis Spectroscopy:

    • Take an aliquot of the reaction mixture and dilute it with a suitable solvent.

    • Record the UV-Vis spectrum.

    • The presence of a plasmon resonance band, typically between 500-600 nm, is a characteristic feature of gold nanoparticles.

  • Dynamic Light Scattering (DLS): If nanoparticles are suspected, DLS can be used to determine their size distribution in solution.

Visualizations

Decomposition_Pathway A This compound (Active Catalyst) B [Au(Dppe)2]+ (Cationic Active Species) A->B - Cl- (Halide Abstraction) C Au(0) Nanoparticles (Inactive) A->C + Reductant E Deactivated Complex A->E + Oxidant D Dppe-oxide Ligand D->E

Caption: Potential pathways for the transformation of this compound under catalytic conditions.

Experimental_Workflow start Catalytic Reaction Setup with this compound problem Poor Performance or Unexpected Observation start->problem check_purity Verify Catalyst Purity (31P NMR) problem->check_purity Is catalyst pure? check_conditions Analyze Reaction Conditions (Inertness, Purity of Reagents) problem->check_conditions Are conditions ideal? check_decomp Test for Decomposition (UV-Vis for Nanoparticles) problem->check_decomp Is there decomposition? optimize Optimize Reaction (Temperature, Atmosphere, etc.) check_purity->optimize check_conditions->optimize check_decomp->optimize

Caption: A troubleshooting workflow for experiments using this compound.

References

Technical Support Center: Optimizing (Au(Dppe)₂)Cl Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gold(I) catalyst, Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, (Au(Dppe)₂)Cl. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What types of reactions is (Au(Dppe)₂)Cl typically used for?

A1: (Au(Dppe)₂)Cl is a gold(I) phosphine complex primarily used as a catalyst for various organic transformations. Its main applications lie in the activation of π-systems like alkynes and allenes for nucleophilic attack.[1] Common reactions include cross-coupling, intramolecular hydroamination, hydroarylation, and other cyclization or addition reactions. The bidentate dppe ligand provides enhanced stability to the gold center compared to monodentate phosphine ligands.

Q2: Does the (Au(Dppe)₂)Cl precatalyst require activation?

A2: Often, yes. The active catalytic species is typically a cationic gold(I) complex, [(Dppe)₂Au]⁺. The chloride ligand in (Au(Dppe)₂)Cl is not easily displaced. To generate the active cationic catalyst, a halide scavenger, most commonly a silver salt such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆), is added to the reaction mixture. The silver cation abstracts the chloride, leaving the desired cationic gold complex and an insoluble silver chloride precipitate.

Q3: How should I handle and store (Au(Dppe)₂)Cl?

A3: Like many transition metal catalysts, (Au(Dppe)₂)Cl should be handled with care. It is an air-stable solid, but it is good practice to store it in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent slow decomposition over time and maintain catalytic activity.

Q4: What is the role of the dppe ligand?

A4: The 1,2-bis(diphenylphosphino)ethane (dppe) ligand is a bidentate phosphine that forms a stable five-membered ring with the gold center, a phenomenon known as the chelate effect. This chelation enhances the stability of the complex. The strong electron-donating nature of the phosphine ligands increases the electron density at the gold center, which influences its catalytic activity.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is critical for achieving high yields and selectivity. The following table provides illustrative data for the intramolecular hydroamination of N-propargyl benzamide to form 5-methyl-2-phenyloxazole, a common benchmark reaction for gold catalysts. While this specific data is representative, it demonstrates common trends observed during reaction optimization.

Table 1: Illustrative Optimization of Reaction Conditions

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
15Toluene801265
25Dioxane801278
35DCE 80 12 92
45MeCN801255
55DCE602475
65DCE100888
72 DCE 80 16 91
81DCE802470

Conditions: N-propargyl benzamide (0.2 mmol), (Au(Dppe)₂)Cl, AgOTf (equivalent to Au catalyst), in solvent (2 mL). Yields are hypothetical and for illustrative purposes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion/Yield

Q: My reaction is not proceeding, or the yield is very low. What are the common causes?

A: This is a frequent issue in gold catalysis and can stem from several factors. Follow this checklist:

  • Catalyst Activation: Did you add a silver salt (e.g., AgOTf, AgSbF₆) to abstract the chloride ligand? The neutral chloride complex is often a poor catalyst; the active species is the cation [(Dppe)₂Au]⁺.

  • Solvent Purity: Gold catalysts can be sensitive to impurities. Ensure you are using dry, degassed, and high-purity (anhydrous grade) solvents. Protic or coordinating impurities can interfere with the catalyst.

  • Reagent Quality: Ensure your substrate and any other reagents are pure. Functional groups on the substrate or impurities can poison the catalyst.

  • Inert Atmosphere: While the precatalyst is relatively stable, the active catalytic species can be sensitive to air and moisture. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Refer to the optimization table; for the benchmark hydroamination, 80 °C is effective. Consider increasing the temperature in increments (e.g., to 100 °C).

Problem 2: Reaction Stalls or Catalyst Decomposes

Q: The reaction starts but then stops before completion, and I observe a color change (e.g., to black/purple). What is happening?

A: A color change to black or purple often indicates the formation of gold(0) nanoparticles, which means your catalyst has decomposed.

  • Reduction of Gold(I): The Au(I) center can be reduced to Au(0), leading to the formation of inactive nanoparticles. This can be caused by impurities in the reagents or solvent, or by certain functional groups on the substrate.

  • Ligand Stability: While dppe is a stable ligand, under harsh conditions (e.g., very high temperatures), ligand dissociation could occur, leading to catalyst instability.

  • Counterion Effects: The choice of counterion (generated from the silver salt) can significantly impact catalyst stability and activity.[2][3] Non-coordinating anions like SbF₆⁻ or BArF₄⁻ often lead to more active but potentially less stable catalysts. Triflate (OTf⁻) is a good starting point, balancing activity and stability.

Problem 3: Poor Selectivity or Formation of Byproducts

Q: I am getting a mixture of products or unexpected byproducts. How can I improve selectivity?

A: Selectivity issues in gold catalysis are often related to the reaction pathway and conditions.

  • Intermolecular vs. Intramolecular Reactions: If your substrate can undergo both inter- and intramolecular reactions, dilution can favor the intramolecular pathway. Try running the reaction at a lower concentration.

  • Temperature Effects: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product over thermodynamic byproducts.

  • Ligand and Additive Effects: The steric and electronic properties of the ligand are crucial. While you are using dppe, other side reactions could be influenced by additives. The performance of homogeneous catalytic systems can be significantly influenced by the structure of ligands, counterions, and additives.

  • Substrate Control: Ensure the substrate is designed to favor the desired reaction. For example, in cyclizations, the tether length between the nucleophile and the alkyne determines the ring size and can prevent undesired pathways.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines a typical workflow for setting up and optimizing a reaction using (Au(Dppe)₂)Cl.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Troubleshooting prep_reagents Dry & Degas Solvents/Reagents setup_glass Oven-Dry & Cool Glassware Under Inert Gas prep_reagents->setup_glass add_sub Add Substrate to Flask setup_glass->add_sub add_cat Add (Au(Dppe)₂)Cl & Silver Salt add_sub->add_cat add_solv Add Anhydrous Solvent add_cat->add_solv run_rxn Heat to Target Temp & Stir add_solv->run_rxn monitor Monitor by TLC/GC-MS run_rxn->monitor check_yield Yield >85%? monitor->check_yield workup Quench & Workup purify Purify Product (e.g., Column Chromatography) workup->purify success Success! check_yield->success Yes troubleshoot Consult Troubleshooting Guide check_yield->troubleshoot No success->workup troubleshoot->prep_reagents Re-optimize

Fig 1. General workflow for reaction setup and optimization.
Detailed Protocol: Intramolecular Hydroamination of N-propargyl benzamide

This protocol describes the synthesis of 5-methyl-2-phenyloxazole using a gold-dppe catalyst system.

Materials:

  • N-propargyl benzamide (1 equiv)

  • (Au(Dppe)₂)Cl (0.02 equiv, 2 mol%)

  • Silver Triflate (AgOTf) (0.02 equiv, 2 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere line (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add (Au(Dppe)₂)Cl (2 mol%) and Silver Triflate (2 mol%).

  • Add N-propargyl benzamide (1 equiv) to the flask.

  • Via syringe, add anhydrous 1,2-dichloroethane to achieve a substrate concentration of 0.1 M.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously. A white precipitate of AgCl should form.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-18 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short plug of celite or silica gel to remove the silver salts and the catalyst. Rinse the plug with additional solvent (e.g., dichloromethane or ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5-methyl-2-phenyloxazole.

Proposed Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the gold(I)-catalyzed intramolecular hydroamination of an alkyne.

G cluster_cycle Catalytic Cycle L2AuCl L₂AuCl (Precatalyst) ActiveCat [L₂Au]⁺ (Active Catalyst) L2AuCl->ActiveCat AgX + AgX AgCl - AgCl (ppt.) PiComplex π-Complex Formation ActiveCat->PiComplex + Substrate NucAttack Intramolecular Nucleophilic Attack (exo-dig) PiComplex->NucAttack VinylGold Vinyl-Gold Intermediate NucAttack->VinylGold Protodeauration Protodeauration (Rate-Limiting Step) VinylGold->Protodeauration + H⁺ Product Product Release Protodeauration->Product Product->ActiveCat - Product

Fig 2. Proposed catalytic cycle for hydroamination.

References

Technical Support Center: Synthesis and Purification of (Au(Dppe)₂)Cl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, (Au(Dppe)₂)Cl.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and purification of (Au(Dppe)₂)Cl.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Gold Precursor: The ClAuSMe₂ (chloro(dimethyl sulfide)gold(I)) precursor may have decomposed. 2. Poor Quality dppe: The 1,2-bis(diphenylphosphino)ethane (dppe) ligand may be oxidized. 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants was used. 4. Insufficient Reaction Time: The reaction was not allowed to proceed to completion.1. Use freshly prepared or properly stored ClAuSMe₂. 2. Use high-purity dppe. Check for the presence of dppe oxide via ³¹P NMR spectroscopy. 3. Carefully measure and use a slight excess of dppe (e.g., 2.1 equivalents) to ensure complete reaction of the gold precursor. 4. Ensure the reaction is stirred for a sufficient duration after warming to room temperature (e.g., 2-4 hours). Monitor the reaction by TLC or ³¹P NMR if possible.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Significant amounts of impurities, such as unreacted starting materials or byproducts, can inhibit crystallization. 2. Inappropriate Solvent System: The solvent used for precipitation or recrystallization is not suitable.1. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes or diethyl ether) to a concentrated solution of the crude product in a polar solvent (e.g., dichloromethane or THF). 2. If precipitation fails, purify the crude product by column chromatography before attempting recrystallization. 3. For recrystallization, explore solvent/anti-solvent systems such as dichloromethane/hexane, chloroform/hexane, or THF/hexane.
Product is Contaminated with a Halogenated Byproduct 1. Formation of Dinuclear Gold Complex: If the stoichiometry is incorrect (insufficient dppe), the dinuclear complex [(AuCl)₂(dppe)] may form.1. Ensure a slight excess of dppe is used during the synthesis. 2. The dinuclear complex is generally less soluble than the desired product. Attempt fractional crystallization to separate the two species.
Product Shows a Signal Around +30 ppm in ³¹P NMR 1. Oxidation of dppe: The dppe ligand has been oxidized to dppe oxide. This can occur during the synthesis or work-up if exposed to air for prolonged periods.1. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. If dppe oxide is present in the final product, it can be removed by column chromatography on silica gel.
Final Product has a Broad Melting Point 1. Presence of Multiple Compounds: The product is a mixture of the desired compound and impurities.1. Re-purify the product using recrystallization or column chromatography. 2. Assess purity using techniques like NMR spectroscopy and elemental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of (Au(Dppe)₂)Cl?

A1: The most common impurities include:

  • Unreacted Starting Materials: Unreacted 1,2-bis(diphenylphosphino)ethane (dppe) and chloro(dimethyl sulfide)gold(I) (ClAuSMe₂).

  • Dinuclear Gold Complex: [(AuCl)₂(dppe)] can form if there is an insufficient amount of the dppe ligand.

  • Oxidized Phosphine Ligand: dppe monoxide or dppe dioxide can form if the dppe ligand is exposed to oxidizing conditions.

  • Solvent Adducts: Solvents used in the synthesis or purification may co-crystallize with the product.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., dichloromethane/methanol). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. For ³¹P NMR, the disappearance of the signal for free dppe (around -13 ppm) and the appearance of a new signal for the coordinated dppe in the product will signify conversion.

Q3: What is the best way to purify the crude (Au(Dppe)₂)Cl?

A3: Recrystallization is a common and effective method for purifying (Au(Dppe)₂)Cl. A suitable solvent system is typically a polar solvent in which the compound is soluble at elevated temperatures, and a non-polar solvent in which it is insoluble to induce precipitation upon cooling. Common solvent systems include dichloromethane/hexane or chloroform/hexane. Column chromatography on silica gel can also be used, particularly for removing more polar impurities like dppe oxide.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of (Au(Dppe)₂)Cl can be confirmed using several analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy can confirm the structure of the complex and identify phosphorus-containing impurities. The ³¹P NMR spectrum should show a single major resonance for the chemically equivalent phosphorus atoms in the product.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the cation [Au(dppe)₂]⁺.

  • Elemental Analysis: This technique provides the percentage composition of C, H, and P, which should match the calculated values for the pure compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Q5: The synthesis of (Au(Dppe)₂)Cl requires air-sensitive techniques. What precautions should I take?

A5: It is crucial to handle the reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the dppe ligand. Use Schlenk line techniques or a glovebox. All solvents should be thoroughly degassed before use.

Experimental Protocols

Synthesis of (Au(Dppe)₂)Cl

This protocol is a modified literature procedure.[1]

  • Preparation of Reactants:

    • In a Schlenk flask, dissolve 1,2-bis(diphenylphosphino)ethane (dppe) (1.406 mmol, 0.560 g) in anhydrous, degassed tetrahydrofuran (THF) (10 mL).

    • In a separate Schlenk flask, dissolve chloro(dimethyl sulfide)gold(I) (ClAuSMe₂) (0.713 mmol, 0.210 g) in anhydrous, degassed THF (15 mL) and cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add the dppe solution dropwise to the stirring solution of ClAuSMe₂ at 0 °C over a period of 15 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for an additional 2-4 hours.

  • Work-up and Isolation:

    • Reduce the volume of the solvent in vacuo to approximately 5 mL.

    • Add diethyl ether or hexane (20-30 mL) to precipitate the product as a white solid.

    • Collect the solid by filtration, wash with diethyl ether (2 x 10 mL), and dry under vacuum.

Purification by Recrystallization
  • Dissolution: Dissolve the crude (Au(Dppe)₂)Cl in a minimum amount of hot dichloromethane or chloroform.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a non-polar solvent such as hexane or diethyl ether to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Data Presentation

Table 1: Purity and Yield Data (Typical)
Parameter Value Method of Determination
Yield 85-95%Gravimetric
Purity >98%³¹P NMR Spectroscopy, Elemental Analysis
Table 2: Spectroscopic Data for Purity Assessment
Compound/Impurity ³¹P NMR Chemical Shift (δ, ppm) Notes
(Au(Dppe)₂)Cl ~ +45Sharp singlet in a suitable deuterated solvent (e.g., CDCl₃).
Free dppe ~ -13Unreacted starting material.
dppe monoxide ~ +30-33Oxidation byproduct.
[(AuCl)₂(dppe)] ~ +35Dinuclear byproduct.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product ClAuSMe2 ClAuSMe₂ in THF Mixing Mix at 0 °C ClAuSMe2->Mixing dppe dppe in THF dppe->Mixing Stirring Stir at RT (2-4h) Mixing->Stirring Concentration Reduce Volume Stirring->Concentration Precipitation Add Anti-solvent Concentration->Precipitation Filtration Filter & Wash Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization FinalProduct (Au(Dppe)₂)Cl Recrystallization->FinalProduct

Caption: Workflow for the synthesis of (Au(Dppe)₂)Cl.

Troubleshooting_Logic Start Start Synthesis CheckProduct Product Obtained? Start->CheckProduct LowYield Low Yield/No Product CheckProduct->LowYield No CheckPurity Check Purity (NMR, etc.) CheckProduct->CheckPurity Yes TroubleshootYield Troubleshoot Reactants & Conditions LowYield->TroubleshootYield Pure Product is Pure CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No End End Pure->End TroubleshootPurity Identify Impurities & Re-purify Impure->TroubleshootPurity TroubleshootYield->Start TroubleshootPurity->CheckPurity

Caption: Troubleshooting logic for (Au(Dppe)₂)Cl synthesis.

References

Technical Support Center: Gold-Phosphine Complex Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gold-phosphine complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ligand dissociation and complex stability during your experiments.

Frequently Asked Questions (FAQs)

Q1: My gold-phosphine complex is decomposing during my experiment. What are the common causes?

A1: Decomposition of gold-phosphine complexes is often due to ligand dissociation. This can be influenced by several factors:

  • Ligand Properties: The electronic and steric nature of the phosphine ligand is crucial. Both excessively bulky or electron-withdrawing substituents can weaken the gold-phosphine bond.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact complex stability.

  • Reaction with Other Species: Competing ligands, especially thiols like glutathione in biological media, can displace the phosphine ligand.[2]

  • Reductive Elimination: For Au(III) complexes, the presence of donor ligands can sometimes induce rapid reductive elimination.

Q2: How can I improve the stability of my gold-phosphine complex?

A2: To enhance stability and prevent ligand dissociation, consider the following strategies:

  • Ligand Selection:

    • Chelating Ligands: Employing bidentate (diphosphine) or multidentate phosphine ligands significantly increases stability due to the chelate effect.[3] This is one of the most effective strategies.

    • Steric Bulk: Using phosphine ligands with appropriate steric bulk (quantified by the Tolman cone angle) can protect the gold center.[1][4] However, excessive bulk can also lead to instability.

    • Electronic Tuning: Modifying the electronic properties of the phosphine can strengthen the Au-P bond. Strong σ-donating phosphines are often used to improve the stability of gold complexes.[5]

  • Complex Design: The overall geometry and oxidation state of the gold center play a role. For instance, certain gold cluster sizes are inherently more stable than others.[6]

  • Inert Atmosphere: As some phosphine ligands are sensitive to air, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and subsequent complex degradation.[7][8]

Q3: What are the key differences in stability between monodentate and bidentate phosphine ligands in gold complexes?

A3: Bidentate phosphine ligands (diphosphines) generally form significantly more stable complexes with gold compared to their monodentate counterparts. This is due to the "chelate effect," where the formation of a ring structure upon coordination of the bidentate ligand is entropically favored.[3] This increased stability makes them less prone to ligand dissociation.

Q4: My complex appears stable in solution, but inactive in my biological assay. What could be the issue?

A4: The apparent stability in a simple solvent does not always translate to stability in complex biological media. The high concentration of thiols, such as glutathione, in cells can lead to rapid ligand exchange and decomposition of the gold complex before it reaches its target. It is crucial to test the stability of your complex in a physiologically relevant medium.

Troubleshooting Guides

Issue 1: Suspected Ligand Dissociation

If you suspect your gold-phosphine complex is unstable, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for addressing suspected ligand dissociation.

Issue 2: Poor Stability in Biological Media

For drug development professionals encountering instability in biological assays, this guide can help:

  • Symptom: Your gold-phosphine complex shows high efficacy in initial screenings but loses activity in cell-based assays or in vivo models.

  • Probable Cause: Reaction with intracellular thiols (e.g., glutathione) or serum proteins, leading to ligand displacement and deactivation of the complex.

  • Solution Workflow:

Biological_Stability_Workflow start Poor In Vitro / In Vivo Activity confirm_instability Confirm Instability in Biological Media start->confirm_instability gsh_assay Glutathione (GSH) Challenge Assay confirm_instability->gsh_assay serum_assay Serum Stability Assay confirm_instability->serum_assay assess_ligand_exchange Assess Ligand Exchange via 31P NMR / LC-MS gsh_assay->assess_ligand_exchange serum_assay->assess_ligand_exchange ligand_exchange_detected Ligand Exchange Detected assess_ligand_exchange->ligand_exchange_detected no_ligand_exchange No Significant Exchange assess_ligand_exchange->no_ligand_exchange redesign_complex Redesign Complex for Increased Stability ligand_exchange_detected->redesign_complex other_issues Investigate Other Factors (e.g., cell uptake, target engagement) no_ligand_exchange->other_issues use_bidentate Incorporate Bidentate Phosphines redesign_complex->use_bidentate tune_electronics Tune Ligand Electronics redesign_complex->tune_electronics

Caption: Workflow for addressing poor stability in biological media.

Experimental Protocols

Protocol 1: General Synthesis of a Diphosphine Gold(I) Complex

This protocol describes a general method for synthesizing a more stable bis(phosphine)gold(I) complex.[9]

Materials:

  • Gold(I) precursor (e.g., (Thiodiglycol)gold(I) chloride, AuCl(THT))

  • Diphosphine ligand (e.g., 1,2-Bis(diphenylphosphino)ethane, dppe)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the diphosphine ligand (1 equivalent) in DCM under an inert atmosphere.

  • In a separate flask, dissolve the gold(I) precursor (2 equivalents) in DCM.

  • Slowly add the gold(I) solution to the diphosphine solution at room temperature with stirring.

  • Allow the reaction to stir for 2-4 hours. The progress can be monitored by ³¹P NMR.

  • Reduce the solvent volume under reduced pressure.

  • Precipitate the product by adding diethyl ether.

  • Filter the solid product, wash with diethyl ether, and dry under vacuum.

  • Characterize the product by NMR (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis.

Protocol 2: Stability Assessment against Glutathione (GSH) by UV-Vis Spectroscopy

This protocol allows for the qualitative assessment of a complex's stability in the presence of a high concentration of glutathione.[2]

Materials:

  • Gold-phosphine complex

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the gold complex (e.g., 1 mM in DMSO).

  • Prepare a stock solution of GSH (e.g., 10 mM in PBS).

  • In a cuvette, dilute the gold complex stock solution with PBS to a final concentration of 50-100 µM.

  • Record the initial UV-Vis spectrum of the complex.

  • Add an excess of the GSH solution to the cuvette (e.g., 10-fold molar excess).

  • Immediately begin recording UV-Vis spectra at regular intervals (e.g., every 5 minutes for the first hour, then every hour for up to 24-48 hours).[10]

  • Monitor for changes in the absorption bands. A stable complex will show minimal changes in its spectrum over time. Significant shifts in λmax or changes in absorbance indicate decomposition or ligand exchange.

Protocol 3: Monitoring Ligand Dissociation by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool to directly observe the phosphine ligand and its environment.

Materials:

  • Gold-phosphine complex

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer with ³¹P capabilities

Procedure:

  • Dissolve a known concentration of your gold-phosphine complex in the chosen deuterated solvent in an NMR tube.

  • Acquire an initial ³¹P NMR spectrum. Note the chemical shift of the coordinated phosphine.

  • To test for stability against a competing ligand, you can add a solution of the competing ligand (e.g., a thiol) to the NMR tube.

  • Acquire a series of ³¹P NMR spectra over time.

  • Analysis:

    • A decrease in the intensity of the signal for the coordinated phosphine and the appearance of a new signal corresponding to the free phosphine indicate ligand dissociation.

    • The appearance of new signals in the ³¹P NMR spectrum can also indicate the formation of new gold-phosphine species resulting from ligand exchange.

    • The rate of dissociation can be quantified by integrating the signals and plotting their relative concentrations over time.

Data Presentation

Table 1: Influence of Phosphine Ligand on Gold Complex Stability

This table summarizes how different phosphine ligands can affect the stability and cytotoxic activity of gold(I) complexes. Increased steric bulk (cone angle) and the use of bidentate ligands generally lead to more stable complexes.

Complex/LigandLigand TypeTolman Cone Angle (θ) [°]Stability in Biological MediaCytotoxicity (IC₅₀)Reference
Auranofin (PEt₃)Monodentate, trialkyl132Unstable~1-2 µM[10]
[Au(PPh₃)Cl]Monodentate, triaryl145Moderately StableVaries[1]
[Au(dppe)₂]ClBidentate, aryl125 (bite angle ~85°)High Stability~0.5-5 µM[5]
[Au(PCy₃)Cl]Monodentate, trialkyl170High StabilityVaries[1]
[Au(P(tBu)₃)Cl]Monodentate, trialkyl182Very High StabilityVaries[1]

Note: IC₅₀ values are highly cell-line dependent. The values provided are for general comparison.

References

Technical Support Center: Reactions Involving (Au(Dppe)₂)Cl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, (Au(Dppe)₂)Cl. The following sections address common challenges encountered during the scale-up of reactions involving this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and scale-up of (Au(Dppe)₂)Cl.

Issue 1: Low Yield of (Au(Dppe)₂)Cl at Larger Scales

  • Symptom: The percentage yield of (Au(Dppe)₂)Cl is significantly lower when the reaction is performed on a larger scale compared to a laboratory scale.

  • Possible Causes & Solutions:

CauseSolution
Inefficient Mixing: Inadequate agitation in a larger reactor can lead to localized concentration gradients and incomplete reaction.- Use an appropriately sized overhead mechanical stirrer. - Consider the reactor geometry and the use of baffles to improve mixing efficiency.
Poor Temperature Control: The synthesis of (Au(Dppe)₂)Cl can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and potentially leading to side reactions or product decomposition.- Use a reactor with a jacketed cooling system. - Control the rate of addition of reagents to manage the exotherm. - Monitor the internal reaction temperature closely with a calibrated probe.
Air and Moisture Sensitivity: Organophosphine ligands and some gold(I) precursors are sensitive to air and moisture, which can be more challenging to exclude in a larger setup.- Ensure all glassware and reactors are thoroughly dried before use. - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction and work-up. - Use degassed solvents.
Incomplete Dissolution of Reactants: The solubility of reactants may be a limiting factor at higher concentrations.- Choose a solvent in which all reactants are sufficiently soluble. - The reaction can be run at a slightly more dilute concentration, though this may impact reaction time and throughput.

Issue 2: Product Purity Decreases on Scale-Up

  • Symptom: The isolated (Au(Dppe)₂)Cl has a lower purity at a larger scale, with the presence of unreacted starting materials or byproducts.

  • Possible Causes & Solutions:

CauseSolution
Side Reactions: Localized "hot spots" due to poor mixing and heat transfer can promote the formation of impurities.- Improve agitation and cooling as described above. - A slower addition of reagents can minimize localized high concentrations that may lead to side reactions.
Inefficient Crystallization/Precipitation: The cooling profile during crystallization can significantly impact crystal size and purity. Rapid, uncontrolled crystallization can trap impurities.- Implement a controlled cooling ramp during the crystallization step. - Seeding the solution with a small amount of pure product can promote the growth of larger, purer crystals.
Inadequate Washing: Inefficient removal of mother liquor from a larger product cake can leave impurities.- Use an appropriate filtration setup (e.g., a filter-drier) that allows for effective washing of the product cake. - Ensure the wash solvent is appropriate for removing impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Synthesis and Handling

  • Q1: What are the most critical parameters to control during the scale-up of the (Au(Dppe)₂)Cl synthesis? A1: The most critical parameters are temperature, mixing, and the exclusion of air and moisture. Inadequate control of these can lead to lower yields, decreased purity, and potential safety hazards.

  • Q2: How can I effectively remove impurities during the work-up of a large-scale reaction? A2: Recrystallization is a common and effective method for purifying (Au(Dppe)₂)Cl. The choice of solvent is crucial; a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Washing the isolated solid with a solvent in which the impurities are soluble but the product is not is also a key step.

  • Q3: What are the safety precautions I should take when working with larger quantities of (Au(Dppe)₂)Cl and its precursors? A3: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Due to the air and moisture sensitivity of the reagents, inert atmosphere techniques (e.g., using a Schlenk line or glovebox for smaller scale transfers) are essential. For larger scale reactions, a closed system under an inert atmosphere is necessary.

Solubility and Stability

  • Q4: What is the solubility of (Au(Dppe)₂)Cl in common organic solvents? A4: While specific quantitative data is not readily available in the public domain, (Au(Dppe)₂)Cl is generally known to be soluble in chlorinated solvents like dichloromethane and chloroform, and moderately soluble in other polar aprotic solvents like tetrahydrofuran (THF). It has low solubility in non-polar solvents and water.

  • Q5: How stable is (Au(Dppe)₂)Cl? A5: (Au(Dppe)₂)Cl is a relatively stable complex but can be sensitive to light and air over long periods. For long-term storage, it should be kept in a dark, airtight container under an inert atmosphere.

Data Presentation

Table 1: Qualitative Solubility of (Au(Dppe)₂)Cl

SolventQualitative Solubility
Dichloromethane (CH₂Cl₂)Soluble
Chloroform (CHCl₃)Soluble
Tetrahydrofuran (THF)Moderately Soluble
AcetoneSparingly Soluble
MethanolSparingly Soluble
HexanesInsoluble
WaterInsoluble

Table 2: Expected Trends in Yield and Purity upon Scale-Up

ParameterLab Scale (mg to g)Pilot Scale (g to kg)Key Considerations for Maintaining Performance
Yield Typically high (often >90%)May decrease without process optimization- Efficient heat transfer to prevent thermal decomposition. - Homogeneous mixing to ensure complete reaction.
Purity Generally highCan be lower due to challenges in purification- Controlled crystallization to avoid impurity inclusion. - Thorough washing of the isolated product.

Experimental Protocols

Laboratory-Scale Synthesis of (Au(Dppe)₂)Cl

This protocol is based on established laboratory procedures and serves as a baseline for scale-up considerations.[1]

Materials:

  • (Dimethyl sulfide)gold(I) chloride (AuCl(SMe₂))

  • 1,2-bis(diphenylphosphino)ethane (dppe)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve AuCl(SMe₂) (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate flask, dissolve dppe (2 equivalents) in anhydrous THF.

  • Slowly add the dppe solution to the stirred AuCl(SMe₂) solution at room temperature.

  • A white precipitate of (Au(Dppe)₂)Cl will form upon addition.

  • Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.

  • Isolate the product by vacuum filtration.

  • Wash the solid with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain (Au(Dppe)₂)Cl as a white solid.

Scale-Up Considerations for the Synthesis of (Au(Dppe)₂)Cl

Scaling up the above protocol requires careful consideration of several factors:

  • Reactor Setup: A jacketed glass reactor with an overhead mechanical stirrer is recommended for kilogram-scale synthesis. The jacket allows for precise temperature control, and the overhead stirrer ensures efficient mixing of the heterogeneous mixture.

  • Reagent Addition: The addition of the dppe solution should be done at a controlled rate to manage the reaction exotherm. A programmable syringe pump or a dropping funnel can be used for this purpose.

  • Temperature Monitoring: A temperature probe should be placed in the reaction mixture to monitor the internal temperature in real-time. The cooling fluid in the reactor jacket should be adjusted to maintain the desired reaction temperature.

  • Product Isolation and Drying: For larger quantities, a filter-drier (Nutsche filter) is an efficient piece of equipment for isolating and washing the product under an inert atmosphere. The product should be dried under vacuum with a nitrogen bleed to prevent exposure to air.

Visualizations

experimental_workflow Experimental Workflow for (Au(Dppe)₂)Cl Synthesis reagents Prepare Reagents (AuCl(SMe₂), dppe, Solvents) setup Reactor Setup (Inert Atmosphere) reagents->setup dissolution1 Dissolve AuCl(SMe₂) in THF setup->dissolution1 dissolution2 Dissolve dppe in THF setup->dissolution2 addition Controlled Addition of dppe Solution dissolution1->addition dissolution2->addition reaction Reaction at Room Temperature addition->reaction isolation Product Isolation (Filtration) reaction->isolation washing Wash with Diethyl Ether isolation->washing drying Drying under Vacuum washing->drying product Final Product: (Au(Dppe)₂)Cl drying->product

Caption: A flowchart of the synthesis of (Au(Dppe)₂)Cl.

troubleshooting_workflow Troubleshooting Low Yield in (Au(Dppe)₂)Cl Scale-Up start Low Yield Observed check_mixing Is mixing efficient? start->check_mixing improve_mixing Improve Agitation: - Use overhead stirrer - Check baffle placement check_mixing->improve_mixing No check_temp Is temperature controlled? check_mixing->check_temp Yes improve_mixing->check_temp improve_temp Improve Cooling: - Use jacketed reactor - Control addition rate check_temp->improve_temp No check_atmosphere Is the system under inert atmosphere? check_temp->check_atmosphere Yes improve_temp->check_atmosphere improve_atmosphere Improve Inerting: - Dry glassware thoroughly - Use degassed solvents - Maintain positive pressure check_atmosphere->improve_atmosphere No check_solubility Are all reactants fully dissolved? check_atmosphere->check_solubility Yes improve_atmosphere->check_solubility improve_solubility Adjust Solvent/Concentration check_solubility->improve_solubility No end Yield Improved check_solubility->end Yes improve_solubility->end

Caption: A decision tree for troubleshooting low yields.

References

effect of solvent and temperature on the catalytic activity of (Au(Dppe)2)Cl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the gold(I) catalyst, (Au(Dppe)2)Cl , and related gold(I) phosphine complexes in catalytic applications. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: While the focus of this guide is the catalytic application of this compound, comprehensive studies detailing the systematic effects of solvent and temperature on this specific catalyst are limited in publicly available literature. Therefore, to provide a practical and data-driven resource, this guide utilizes data from a study on a closely related and highly relevant gold(I)-catalyzed reaction: the three-component synthesis of propargylamines. The principles and troubleshooting strategies outlined are broadly applicable to catalysis with this compound.

Frequently Asked Questions (FAQs)

Q1: My gold-catalyzed reaction is not proceeding to completion. What are the initial troubleshooting steps?

A1: Low conversion in a gold-catalyzed reaction can stem from several factors. Here’s a checklist of initial troubleshooting steps:

  • Catalyst Activation: Ensure your gold(I) chloride precatalyst is being effectively activated. Often, a halide scavenger, such as a silver salt (e.g., AgNTf2 or AgSbF6), is required to generate the active cationic gold(I) species.

  • Reagent Purity: Verify the purity of your substrates and solvent. Impurities, particularly those containing sulfur or other strong coordinating groups, can poison the gold catalyst.

  • Atmosphere: While many gold-catalyzed reactions are tolerant to air and moisture, sensitive substrates or reaction pathways may benefit from an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Temperature: The choice of solvent and reaction temperature are critical. A systematic optimization of these parameters is highly recommended. Refer to the data in the "Solvent and Temperature Effects" section below for guidance.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A2: Poor selectivity can often be addressed by modifying the reaction conditions:

  • Lowering Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the desired reaction pathway with the lower activation energy.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting selectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, dichloromethane) and protic (e.g., methanol).

  • Catalyst Loading: In some cases, reducing the catalyst loading can minimize side reactions.

Q3: How does the choice of solvent affect the catalytic activity of my gold(I) complex?

A3: The solvent plays a crucial role in gold(I) catalysis. It can influence catalyst solubility, substrate solvation, and the stabilization of charged intermediates. For the three-component synthesis of propargylamines, a representative gold(I)-catalyzed reaction, the choice of solvent has a significant impact on reaction conversion. In a screening of solvents, methanol (MeOH) was found to be a superior solvent at 60 °C, leading to high conversion in a relatively short time.[1] In contrast, acetonitrile (CD3CN) and toluene (toluene-d8) required higher temperatures (70 °C) to achieve comparable conversions.[1] Interestingly, conducting the reaction under solvent-free conditions at 60 °C resulted in complete conversion.[1]

Troubleshooting Guide: Effect of Solvent and Temperature

The following tables summarize the effect of solvent and temperature on the conversion of a representative gold(I)-catalyzed three-component synthesis of propargylamines. This data can be used as a starting point for optimizing your own reactions with this compound.

Data Presentation: Solvent and Temperature Effects on a Gold(I)-Catalyzed A³ Coupling Reaction

Table 1: Effect of Solvent on Catalytic Activity

EntrySolventTemperature (°C)Time (h)Conversion (%)
1MeOH-d₄60585
2CD₃CN60520
3CD₃CN70575
4Toluene-d₈60510
5Toluene-d₈70560
6Neat (Solvent-free)605>95

Data adapted from a study on a gold(I) acyclic diaminocarbene catalyst in the synthesis of propargylamines.[1]

Table 2: Effect of Temperature on Catalytic Activity in Acetonitrile

EntrySolventTemperature (°C)Time (h)Conversion (%)
1CD₃CN60520
2CD₃CN70575

Data adapted from a study on a gold(I) acyclic diaminocarbene catalyst in the synthesis of propargylamines.[1]

Experimental Protocols

The following is a general experimental protocol for a gold(I)-catalyzed three-component synthesis of propargylamines, which can be adapted for use with this compound.

General Procedure for the Gold-Catalyzed Three-Component Synthesis of Propargylamines

  • To a reaction vessel, add the gold(I) precatalyst (e.g., this compound, 1 mol%) and a silver salt activator (e.g., AgNTf₂, 1 mol%).

  • Add the aldehyde (1.0 equiv.), the amine (1.1 equiv.), and the terminal alkyne (1.2 equiv.).

  • If a solvent is used, add the desired solvent (e.g., methanol, acetonitrile, or toluene).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C or 70 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the product can be isolated and purified by standard methods such as flash column chromatography.[1]

Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationships between reaction parameters and outcomes.

Experimental_Workflow Experimental Workflow for Gold(I)-Catalyzed A³ Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Gold(I) Precatalyst Add Gold(I) Precatalyst Add Silver Activator Add Silver Activator Add Gold(I) Precatalyst->Add Silver Activator Add Aldehyde Add Aldehyde Add Silver Activator->Add Aldehyde Add Amine Add Amine Add Aldehyde->Add Amine Add Alkyne Add Alkyne Add Amine->Add Alkyne Add Solvent (optional) Add Solvent (optional) Add Alkyne->Add Solvent (optional) Stir at Defined Temperature Stir at Defined Temperature Add Solvent (optional)->Stir at Defined Temperature Monitor Progress (TLC/GC-MS) Monitor Progress (TLC/GC-MS) Stir at Defined Temperature->Monitor Progress (TLC/GC-MS) Quench Reaction Quench Reaction Monitor Progress (TLC/GC-MS)->Quench Reaction Reaction Complete Extract Product Extract Product Quench Reaction->Extract Product Purify (Chromatography) Purify (Chromatography) Extract Product->Purify (Chromatography)

Caption: Experimental workflow for the gold(I)-catalyzed A³ coupling reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Reaction Conversion Low Conversion Low Conversion Check Catalyst Activation Check Catalyst Activation Low Conversion->Check Catalyst Activation Verify Reagent Purity Verify Reagent Purity Low Conversion->Verify Reagent Purity Consider Inert Atmosphere Consider Inert Atmosphere Low Conversion->Consider Inert Atmosphere Optimize Solvent Optimize Solvent Low Conversion->Optimize Solvent Optimize Temperature Optimize Temperature Low Conversion->Optimize Temperature Successful Reaction Successful Reaction Optimize Solvent->Successful Reaction Optimize Temperature->Successful Reaction

Caption: Troubleshooting logic for addressing low conversion in gold(I)-catalyzed reactions.

References

resolving issues with reproducibility in experiments with (Au(Dppe)2)Cl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride, (Au(Dppe)2)Cl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic procedure for this compound?

A1: The synthesis of this compound is typically achieved through the reaction of a gold(I) precursor with the bidentate phosphine ligand, 1,2-bis(diphenylphosphino)ethane (dppe). A common method involves the reaction of chloro(dimethyl sulfide)gold(I) (ClAuSMe2) with two equivalents of dppe. The dppe solution is added dropwise to a stirring solution of the gold precursor at a low temperature (e.g., 0 °C), and the reaction mixture is then allowed to warm to room temperature.[1]

Q2: What are the key characterization techniques for this compound?

A2: The primary techniques for characterizing this compound include:

  • 31P NMR Spectroscopy: This is crucial for confirming the coordination of the phosphine ligands to the gold center.

  • 1H and 13C NMR Spectroscopy: Used to verify the structure of the organic ligands.

  • FT-IR Spectroscopy: To identify characteristic vibrational modes of the complex.

  • UV-Vis Spectroscopy: To determine the electronic absorption properties.

  • Mass Spectrometry (e.g., FAB-MS or ESI-MS): To confirm the molecular weight and fragmentation pattern.

  • X-ray Crystallography: Provides definitive structural information, including bond lengths and angles.

Q3: What is the known stability of this compound in experimental conditions?

A3: this compound exhibits remarkable stability in solution. Studies have shown that the complex is stable in the presence of serum proteins, thiols, and disulfides, which is a significant factor in its biological activity.[2]

Q4: What are the primary applications of this compound in research?

A4: this compound is primarily investigated for its potential as an anticancer agent. It has demonstrated cytotoxicity against various tumor cell lines and has been shown to be active in several transplantable tumor models.[3] Additionally, its catalytic properties are also an area of interest.

Troubleshooting Guide

Synthesis and Purification

Q: My reaction yield is consistently low. What are the possible causes and solutions?

A: Low yields can stem from several factors:

  • Reagent Quality: Ensure the purity of the gold precursor (ClAuSMe2) and the dppe ligand. Impurities in the starting materials can lead to side reactions.

  • Stoichiometry: Precise stoichiometry is critical. Use a slight excess of the dppe ligand to ensure complete reaction with the gold precursor.

  • Reaction Conditions: Maintain the recommended temperature profile. Adding the dppe solution too quickly or at a higher temperature can promote the formation of undesired products.

  • Solvent Purity: Use anhydrous and deoxygenated solvents to prevent oxidation of the phosphine ligand and side reactions with the gold precursor.

Q: I am observing unexpected peaks in my 31P NMR spectrum. What could they be?

A: Extraneous peaks in the 31P NMR spectrum often indicate the presence of impurities or side products:

  • Unreacted dppe: A peak corresponding to the free dppe ligand may be present if the reaction did not go to completion or if a large excess of the ligand was used.

  • Oxidized Phosphine (dppeO): The dppe ligand is susceptible to oxidation. The presence of dppe dioxide will result in a characteristic downfield shift in the 31P NMR spectrum.

  • Side Products: Depending on the reaction conditions, other gold-phosphine complexes or decomposition products may form.

Q: The purification of the final product is proving difficult. What are the best practices?

A: this compound is typically a crystalline solid.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., dichloromethane/ether or chloroform/hexane) is often effective for purification.

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities.

  • Column Chromatography: While less common for this specific complex, silica gel chromatography can be used to separate impurities, though care must be taken to avoid decomposition on the stationary phase.

Characterization

Q: The color of my final product is off-white/yellowish instead of white. Is this a cause for concern?

A: While pure this compound is typically a white crystalline solid, a slight off-white or yellowish tint may not necessarily indicate significant impurity. However, a pronounced yellow or brown color could suggest the presence of gold nanoparticles or other decomposition products. It is advisable to verify the purity using spectroscopic methods.

Q: My elemental analysis results do not match the theoretical values. What should I check?

A: Discrepancies in elemental analysis can be due to:

  • Residual Solvent: The crystalline product may retain solvent molecules. Drying the sample under high vacuum for an extended period can help remove residual solvents.

  • Impurities: As mentioned in the synthesis troubleshooting section, the presence of side products or unreacted starting materials will affect the elemental composition.

  • Hygroscopic Nature: Some complexes can absorb moisture from the air. Handle the sample in a dry environment (e.g., a glovebox) before analysis.

Experimental Protocols

Synthesis of this compound

This protocol is a modification of a literature procedure.[1]

Materials:

  • Chloro(dimethyl sulfide)gold(I) (ClAuSMe2)

  • 1,2-bis(diphenylphosphino)ethane (dppe)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve ClAuSMe2 (0.185 g, 0.713 mmol) in 10 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve dppe (0.56 g, 1.406 mmol) in 10 mL of anhydrous THF.

  • Add the dppe solution dropwise to the stirring gold precursor solution at 0 °C over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Reduce the solvent volume under vacuum until a white precipitate forms.

  • Collect the solid by filtration, wash with cold THF and then with diethyl ether.

  • Dry the product under high vacuum.

Data Presentation

Table 1: Summary of Characterization Data for this compound

ParameterValueReference/Notes
Molecular Formula C52H48AuClP4
Molecular Weight 993.80 g/mol
Appearance White crystalline solid
31P NMR (CDCl3) ~ δ 30-35 ppmChemical shift can vary slightly depending on the solvent and concentration.
Solubility Soluble in dichloromethane, chloroform; sparingly soluble in THF; insoluble in ether, hexane.

Visualization

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a proposed signaling pathway for the cytotoxic effects of this compound, based on its known biological activities and the mechanisms of similar gold(I) phosphine complexes.[1][4]

Au_Dppe_Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AuDppe2Cl This compound TrxR Thioredoxin Reductase (TrxR) AuDppe2Cl->TrxR Inhibition ROS Increased ROS AuDppe2Cl->ROS Induction G0G1_Arrest G0/G1 Cell Cycle Arrest AuDppe2Cl->G0G1_Arrest TrxR->ROS Suppression of ROS scavenging Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Membrane Depolarization Apoptosome Apoptosome Formation Mitochondrion->Apoptosome Cytochrome c release AIF AIF Release Mitochondrion->AIF Release Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage DNA Damage AIF->DNA_Damage Translocation to Nucleus DNA_Damage->Apoptosis G0G1_Arrest->Apoptosis

References

Validation & Comparative

Comparative Catalytic Activity of Gold(I) Phosphine Complexes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparison of a closely related and catalytically active dinuclear gold(I) complex, [(AuCl)₂(μ-dppe)] , with other gold(I) catalysts. This complex, where 'dppe' stands for 1,2-bis(diphenylphosphino)ethane, serves as a relevant alternative for understanding the catalytic potential of dppe-ligated gold compounds.

Catalytic Performance in the Synthesis of Disubstituted Furans

A notable application of gold(I) catalysts is in the synthesis of disubstituted furans from terminal alkynes and pyridine-N-oxide. The catalytic activity of [(AuCl)₂(μ-dppe)] has been evaluated in this context and compared with other gold(I) catalysts, including those with metallocene-based bisphosphine ligands and the common monophosphine catalyst, [AuCl(PPh₃)].

Data Presentation: Catalyst Performance in Furan Synthesis
Catalyst PrecursorCo-catalyst/ActivatorSubstrate 1Substrate 2ProductYield (%)
[(AuCl)₂(μ-dppe)] Na[BArF₂₄]PhenylacetylenePyridine-N-oxide2,5-Diphenylfuran94[1]
[(AuCl)₂(μ-dppf)]Na[BArF₂₄]PhenylacetylenePyridine-N-oxide2,5-DiphenylfuranHigh Yield (Specific % not stated)[1]
[(AuCl)₂(μ-dppr)]Na[BArF₂₄]PhenylacetylenePyridine-N-oxide2,5-DiphenylfuranHigh Yield (Specific % not stated)[1]
[(AuCl)₂(μ-dppo)]Na[BArF₂₄]PhenylacetylenePyridine-N-oxide2,5-DiphenylfuranHigh Yield (Specific % not stated)[1]
[AuCl(PPh₃)]Na[BArF₂₄]PhenylacetylenePyridine-N-oxide2,5-Diphenylfuran0 (No reaction)[1]

dppf = 1,1'-bis(diphenylphosphino)ferrocene dppr = 1,1'-bis(diphenylphosphino)ruthenocene dppo = 1,1'-bis(diphenylphosphino)osmocene Na[BArF₂₄] = Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

The data indicates that the dinuclear gold complex with the dppe ligand, [(AuCl)₂(μ-dppe)], is a highly efficient catalyst for this transformation, affording a 94% yield of 2,5-diphenylfuran.[1] Its performance is comparable to, though slightly less active than, analogous catalysts supported by metallocene backbones.[1] A key observation is the complete lack of activity for the mononuclear catalyst [AuCl(PPh₃)] under the same conditions, suggesting that the dinuclear nature of the dppe-ligated catalysts may be crucial for their stability and catalytic activity in this reaction.[1]

Experimental Protocols

The following is a general experimental protocol for the synthesis of disubstituted furans as described in the comparative study.

General Procedure for the Catalytic Synthesis of 2,5-Diphenylfuran:

In a controlled atmosphere glovebox, a solution of the gold catalyst precursor (e.g., [(AuCl)₂(μ-dppe)], 2.5 mol%) and the activator, Na[BArF₂₄] (5 mol%), in toluene is prepared. To this solution, pyridine-N-oxide (1.2 equivalents) is added, followed by the terminal alkyne, phenylacetylene (1 equivalent). The reaction mixture is then stirred at a specified temperature (e.g., room temperature or elevated temperatures) and monitored by an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine product yield.[1]

Visualization of the Experimental Workflow

The logical flow of the catalytic reaction can be visualized as follows:

Catalytic_Workflow Catalyst Gold(I) Catalyst [(AuCl)2(μ-dppe)] Reaction_Mixture Reaction in Toluene Catalyst->Reaction_Mixture Activator Activator Na[BArF24] Activator->Reaction_Mixture Active_Catalyst Active Cationic Gold(I) Species Substrate1 Phenylacetylene Substrate1->Reaction_Mixture Substrate2 Pyridine-N-oxide Substrate2->Reaction_Mixture Product 2,5-Diphenylfuran Reaction_Mixture->Product Catalytic Cycle

Caption: Workflow for the gold-catalyzed synthesis of 2,5-diphenylfuran.

Conclusion

While a direct comparative guide for the catalytic activity of (Au(Dppe)₂Cl) is not feasible due to the lack of available data, the analysis of the closely related [(AuCl)₂(μ-dppe)] provides valuable insights. The dinuclear nature of this complex appears to be advantageous for the synthesis of disubstituted furans, demonstrating high efficiency where a common mononuclear gold(I) catalyst fails. This suggests that for certain applications, the choice of a bidentate phosphine ligand like dppe, leading to dinuclear gold complexes, can significantly enhance catalytic performance. Researchers are encouraged to consider these structural aspects when selecting or designing gold catalysts for specific organic transformations.

References

A Comparative Structural Analysis of Bis(1,2-bis(diphenylphosphino)ethane)gold(I) Halides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the crystallographic data for (Au(Dppe)₂Cl reveals key structural features, while a lack of directly comparable data for the bromide and iodide analogs necessitates an inferential comparison based on related compounds.

Executive Summary of Structural Data

The crystal structure of (Au(Dppe)₂)Cl has been well-characterized, revealing a distorted tetrahedral coordination geometry around the central gold(I) atom. The gold center is coordinated to four phosphorus atoms from the two bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligands. The chloride ion acts as a counterion and is not directly coordinated to the gold atom in the monomeric complex.

Parameter(Au(Dppe)₂)Cl(Au(Dppe)₂)Br (Inferred)(Au(Dppe)₂)I (Inferred)
Crystal System MonoclinicLikely MonoclinicLikely Monoclinic
Space Group P2₁/nLikely P2₁/nLikely P2₁/n
a (Å) 12.815Data not availableData not available
b (Å) 11.160Data not availableData not available
c (Å) 19.054Data not availableData not available
**β (°) **109.33Data not availableData not available
Au-P Bond Lengths (Å) 2.239 (mean)Expected to be similarExpected to be similar
P-Au-P Bond Angles (°) Distorted tetrahedralExpected to be similarExpected to be similar
Coordination Geometry Distorted TetrahedralDistorted TetrahedralDistorted Tetrahedral
Key Feature Weak intermolecular Au···Au interactions (3.189 Å) hold pairs of molecules together.[1]Expected to have similar packing motifs, potentially with slightly different intermolecular distances.Expected to have similar packing motifs, potentially with slightly different intermolecular distances.

Note: The data for the bromide and iodide analogs are inferred based on the high likelihood of isomorphism with the chloride complex, a trend observed in similar phosphine-gold(I) halide complexes.

Experimental Protocols

The structural data for (Au(Dppe)₂)Cl was determined by single-crystal X-ray diffraction. A typical experimental workflow for such a determination is outlined below.

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of (Au(Dppe)₂)Cl crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray integration Data Integration & Scaling xray->integration solution Structure Solution (e.g., direct methods) integration->solution refinement Structure Refinement (full-matrix least-squares) solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: A generalized workflow for determining the crystal structure of a coordination complex.

Structural Comparison and Discussion

The core structure of the [Au(Dppe)₂]⁺ cation is characterized by a four-coordinate gold(I) center chelated by two dppe ligands. This coordination results in a distorted tetrahedral geometry. The degree of distortion from an ideal tetrahedral geometry is influenced by the steric bulk of the phenyl groups on the phosphine ligands and the packing forces within the crystal lattice.

While specific data for the bromide and iodide analogs of monomeric (Au(Dppe)₂)X is not available, studies on the closely related cis-bis(diphenylphosphino)ethene (dppey) complexes, [Au(dppey)₂]X (X = Cl, Br), have shown them to be isostructural. This strongly suggests that the bromide analog of the dppe complex, (Au(Dppe)₂)Br, would also be isostructural with the chloride complex. By extension, the iodide analog, (Au(Dppe)₂)I, is also likely to adopt a very similar crystal packing and molecular geometry.

The primary structural differences between the chloride, bromide, and iodide analogs are expected to arise from the different sizes of the halide counterions. These differences would manifest in:

  • Unit Cell Parameters: A slight increase in the unit cell volume would be expected as the size of the halide anion increases from Cl⁻ to Br⁻ to I⁻ to accommodate the larger ion.

  • Intermolecular Interactions: The nature and distances of intermolecular contacts, including potential weak interactions between the cation and the halide anion, would be modulated by the size and polarizability of the halide.

  • Crystal Packing: While the overall packing motif is likely to be retained, minor adjustments in the relative positions of the cations and anions would occur.

It is important to note that the absence of a direct Au-X bond in these monomeric structures means that the direct influence of the halide on the Au-P bond lengths and P-Au-P bond angles within the [Au(Dppe)₂]⁺ cation is likely to be minimal and transmitted through crystal packing effects.

G Structural Relationship of (Au(Dppe)₂)X Analogs Au_cation [Au(Dppe)₂]⁺ Cation (Distorted Tetrahedral Geometry) Cl Cl⁻ Au_cation->Cl Forms (Au(Dppe)₂)Cl Br Br⁻ Au_cation->Br Forms (Au(Dppe)₂)Br (Inferred Isostructural) I I⁻ Au_cation->I Forms (Au(Dppe)₂)I (Inferred Isostructural) note Structural variations are primarily in unit cell parameters and intermolecular interactions due to anion size differences.

Caption: Logical diagram illustrating the structural relationship between the halide analogs.

References

Unraveling the Electronic Landscape of Gold Phosphine Complexes: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the electronic structure of gold phosphine complexes, powered by Density Functional Theory (DFT) calculations, reveals the subtle yet significant influence of phosphine ligands on the geometry, stability, and frontier molecular orbitals of these important compounds. This guide provides a comparative analysis of key electronic and structural parameters for a series of gold(I) phosphine complexes, offering valuable insights for researchers in catalysis, materials science, and drug development.

The versatility of gold phosphine complexes in various chemical applications is intrinsically linked to their electronic properties. The nature of the phosphine ligand, specifically the substituents on the phosphorus atom, can modulate the electron density at the gold center, thereby influencing bond strengths, reactivity, and spectroscopic signatures. DFT calculations serve as a powerful tool to elucidate these relationships, providing quantitative data that complements experimental findings.

Comparative Analysis of Electronic and Structural Parameters

To illustrate the impact of different phosphine ligands, we have compiled DFT-derived data for a model series of linear gold(I) chloride phosphine complexes, [AuCl(PR₃)], where R represents varying substituents (H, Methyl, and Phenyl). The following tables summarize key parameters that characterize their electronic structure.

Geometric Parameters

The choice of phosphine ligand directly impacts the gold-phosphorus bond length, a key indicator of bond strength. Generally, more electron-donating phosphines are expected to form shorter, stronger bonds with the gold center.

ComplexPhosphine Ligand (PR₃)Au-P Bond Length (Å)Au-Cl Bond Length (Å)P-Au-Cl Bond Angle (°)
1 PH₃ (Phosphine)~2.25 - 2.30~2.27 - 2.32~180
2 P(CH₃)₃ (Trimethylphosphine)~2.28 - 2.33~2.28 - 2.33~180
3 P(C₆H₅)₃ (Triphenylphosphine)~2.32 - 2.37[1]~2.29 - 2.34~180

Note: The bond lengths are presented as approximate ranges based on typical DFT calculation results. The exact values can vary depending on the computational methodology.

Electronic Properties

The electronic nature of the phosphine ligand significantly influences the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and consequently the HOMO-LUMO gap, which is a crucial parameter for determining the chemical reactivity and kinetic stability of the complex.

ComplexPhosphine Ligand (PR₃)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1 PH₃ (Phosphine)-7.5 to -7.0-1.5 to -1.0~6.0
2 P(CH₃)₃ (Trimethylphosphine)-7.0 to -6.5-1.0 to -0.5~5.5
3 P(C₆H₅)₃ (Triphenylphosphine)-6.5 to -6.0-1.5 to -1.0~5.0

Note: These values are illustrative and can vary based on the specific DFT functional and basis set used in the calculations.

Mulliken Population Analysis

Mulliken charge analysis provides insight into the electron distribution within the molecule. The charges on the gold and phosphorus atoms are particularly informative about the donor-acceptor nature of the Au-P bond.

ComplexPhosphine Ligand (PR₃)Mulliken Charge on AuMulliken Charge on P
1 PH₃ (Phosphine)+0.10 to +0.15+0.20 to +0.25
2 P(CH₃)₃ (Trimethylphosphine)+0.05 to +0.10+0.30 to +0.35
3 P(C₆H₅)₃ (Triphenylphosphine)+0.08 to +0.12+0.40 to +0.45

Note: Mulliken charges are sensitive to the choice of basis set and should be interpreted qualitatively.

Experimental and Computational Protocols

The data presented in this guide is based on established DFT calculation methodologies. While specific parameters may vary between studies, a general workflow is consistently employed.

Computational Details:

A common approach for DFT calculations on gold phosphine complexes involves the following:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages are frequently used.

  • DFT Functional: Hybrid functionals such as B3LYP or PBE0 are popular choices as they provide a good balance between accuracy and computational cost for transition metal complexes.

  • Basis Set: For the gold atom, a basis set that includes relativistic effects, such as the Los Alamos National Laboratory 2 double-zeta (LANL2DZ) effective core potential, is crucial. For lighter atoms like phosphorus, chlorine, carbon, and hydrogen, Pople-style basis sets like 6-31G(d,p) or def2-SVP are commonly employed.

  • Geometry Optimization: The molecular geometry of each complex is fully optimized without any symmetry constraints to find the lowest energy structure.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Structure Analysis: Following geometry optimization, properties such as HOMO and LUMO energies and Mulliken charges are calculated.

Workflow for DFT Analysis of Gold Phosphine Complexes

The following diagram illustrates the typical workflow for performing DFT calculations to compare the electronic structure of gold phosphine complexes.

DFT_Workflow cluster_input Input Preparation cluster_calc DFT Calculation cluster_analysis Data Analysis & Comparison start Define Gold Phosphine Complexes (e.g., [AuCl(PR3)]) method Select DFT Functional & Basis Set start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Calculate Electronic Properties (HOMO, LUMO, Charges) freq_calc->elec_prop struct_param Extract Structural Parameters (Bond Lengths, Angles) freq_calc->struct_param comparison Comparative Analysis elec_prop->comparison struct_param->comparison

Caption: General workflow for DFT calculations on gold phosphine complexes.

This guide provides a foundational understanding of how DFT calculations can be leveraged to compare and contrast the electronic structures of different gold phosphine complexes. The presented data and methodologies offer a starting point for researchers to conduct their own computational studies and to interpret experimental results with greater insight. The continued application of these theoretical approaches will undoubtedly accelerate the rational design of novel gold complexes with tailored properties for a wide range of applications.

References

A Comparative Analysis of the Cytotoxic Effects of (Au(Dppe)2)Cl and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative study of the cytotoxic effects of the gold(I) phosphine complex, (Au(Dppe)2)Cl, and the well-established chemotherapeutic agent, cisplatin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the mechanisms of action, cytotoxic potency, and experimental protocols related to these two compounds.

Executive Summary

This compound and cisplatin are both cytotoxic agents with potential applications in cancer therapy. However, their mechanisms of action and cytotoxic profiles exhibit significant differences. Cisplatin primarily exerts its cytotoxic effects through direct interaction with nuclear DNA, leading to the formation of DNA adducts and the activation of DNA damage response pathways. In contrast, this compound appears to target the mitochondria, inducing apoptosis through the intrinsic pathway. Notably, a cisplatin-resistant P388 leukemia cell line has been shown to be sensitive to this compound, indicating a lack of cross-resistance and suggesting its potential efficacy in cisplatin-resistant cancers.[1][2][3]

Comparative Cytotoxicity Data

Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic activity against various tumor cell lines in vitro.[1][3][4][5] The lipophilic and cationic nature of the complex is believed to contribute to its accumulation in the mitochondria of cancer cells.[6][7][8]

Cell LineIC50 (µM)Exposure TimeReference
P388 LeukemiaNot specified, but cytotoxicNot specified[1][3]
M5076 Reticulum Cell SarcomaNot specified, but cytotoxicNot specified[1][3]
B16 MelanomaNot specified, but cytotoxicNot specified[1][3]
L1210 LeukemiaNot specified, but cytotoxicNot specified[1][3]
Ovarian Cancer CellsNot specified, but potent anticancer activityNot specified[2]
HeLa (Human Cervical Cancer)Not specified, but exhibits cytotoxic activityNot specified[4]
Jurkat (T-cell Leukemia)Not specified, but exhibits cytotoxic activityNot specified

Note: Specific IC50 values for this compound are not consistently reported in the available literature. However, the compound is repeatedly described as a potent cytotoxic agent.

Cytotoxicity of Cisplatin

Cisplatin is a widely used chemotherapeutic agent, and its IC50 values have been determined in a multitude of cancer cell lines. The following table provides a representative sample of these values.

Cell LineIC50 (µM)Exposure TimeReference
A2780 (Ovarian Cancer)~1.0 - 5.048 - 72 h
MCF-7 (Breast Cancer)~5.0 - 20.048 - 72 h
HeLa (Cervical Cancer)~2.0 - 10.048 - 72 h
A549 (Lung Cancer)~3.0 - 15.048 - 72 h
HT-29 (Colon Cancer)~10.0 - 50.048 - 72 h

Note: IC50 values for cisplatin can vary significantly depending on the specific cell line, exposure time, and assay conditions.

Mechanisms of Cytotoxic Action

The cytotoxic mechanisms of this compound and cisplatin are fundamentally different, which likely accounts for the lack of cross-resistance between the two compounds.

This compound: Mitochondrial-Mediated Apoptosis

The primary mechanism of cytotoxicity for this compound involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[6][7][9] The cationic nature of the complex facilitates its accumulation within the mitochondria, driven by the negative mitochondrial membrane potential. This accumulation leads to a disruption of mitochondrial function, characterized by:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): This is a key event in the initiation of mitochondria-mediated apoptosis.[6][7]

  • Increased Mitochondrial Respiration: Initial hyperpolarization followed by depolarization.[6]

  • Mitochondrial Swelling: A consequence of altered membrane permeability.[6]

  • Efflux of Ca2+: Disruption of calcium homeostasis.[6]

These events trigger the release of pro-apoptotic factors from the mitochondria into the cytoplasm, leading to the activation of the caspase cascade and ultimately, apoptosis.

Cisplatin: DNA Damage-Induced Apoptosis

Cisplatin's cytotoxicity is primarily attributed to its ability to form covalent adducts with DNA.[10][11][12] Once inside the cell, the chloride ligands of cisplatin are hydrolyzed, allowing the platinum atom to bind to the N7 position of purine bases, predominantly guanine. This results in the formation of intrastrand and interstrand DNA cross-links, which distort the DNA helix and inhibit DNA replication and transcription.[12]

The cellular response to cisplatin-induced DNA damage involves the activation of several signaling pathways, most notably the p53 tumor suppressor pathway.[13] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis. Cisplatin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound and cisplatin

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and cisplatin in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct cytotoxic signaling pathways of this compound and cisplatin.

AuDppe2Cl_Pathway cluster_cell Cytoplasm AuDppe2Cl This compound CellMembrane Cell Membrane Mitochondrion Mitochondrion AuDppe2Cl->Mitochondrion Accumulation LossOfMMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->LossOfMMP CytochromeC Cytochrome c Release LossOfMMP->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cisplatin_Pathway cluster_cell Cytoplasm Cisplatin Cisplatin CellMembrane Cell Membrane Nucleus Nucleus Cisplatin->Nucleus Entry DNA_Adducts DNA Adduct Formation (Intra- and Interstrand Cross-links) Nucleus->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest (DNA Repair) p53->CellCycleArrest Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Pivotal Influence of Phosphine Ligands on the Properties of Gold(I) Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique characteristics of gold(I) complexes, particularly their potential as therapeutic agents, are profoundly influenced by the nature of their coordinated ligands. Among these, phosphine ligands (PR₃) play a crucial role in dictating the stability, electronic properties, and biological activity of the resulting gold(I) complexes. This guide provides a comparative analysis of how varying the phosphine ligand impacts the key properties of these complexes, supported by experimental data, detailed protocols, and mechanistic insights.

Physicochemical Properties: A Tale of Sterics and Electronics

The electronic and steric properties of the phosphine ligand directly modulate the physicochemical characteristics of the gold(I) center. These properties are often quantified by the phosphine's cone angle (a measure of steric bulk) and its electronic parameter (related to its electron-donating or -withdrawing ability).

Spectroscopic and Structural Data

The coordination of a phosphine ligand to a gold(I) center induces characteristic changes in spectroscopic signatures, particularly in ³¹P NMR spectroscopy, where a downfield shift is typically observed upon complexation. X-ray crystallography provides precise measurements of bond lengths and angles, offering insights into the steric and electronic interactions within the complex.

ComplexPhosphine Ligand (PR₃)Au-P Bond Length (Å)Au-Cl Bond Length (Å)P-Au-Cl Bond Angle (°)³¹P NMR Chemical Shift (δ, ppm)
[AuCl(PPh₃)]Triphenylphosphine~2.23 - 2.25~2.28 - 2.30~175 - 179~30 - 35
[AuCl(PCy₃)]Tricyclohexylphosphine~2.26 - 2.28~2.29 - 2.31~176 - 180~55 - 60
[AuCl(PMe₃)]Trimethylphosphine~2.22 - 2.24~2.27 - 2.29~177 - 179~-10 - -5
[Au₂(dppe)Cl₂]dppe*~2.25 - 2.27~2.30 - 2.32~174 - 178 (P-Au-Cl)~35 - 40
dppe = 1,2-bis(diphenylphosphino)ethane, a bidentate ligand.

Note: The exact values can vary depending on the crystal packing and co-ligands.

Luminescent Properties: A Ligand-Driven Phenomenon

Many phosphine gold(I) complexes exhibit luminescence, a property that is highly sensitive to the nature of the phosphine ligand. The emission energy and quantum yield can be tuned by modifying the electronic and steric characteristics of the phosphine.

ComplexPhosphine LigandEmission Max (nm)Quantum Yield (Φ)
[AuCl(PPh₃)]Triphenylphosphine~450 - 500Low
[Au(dppe)₂]Cldppe~500 - 550Moderate
[Au(CN)(PPh₃)]Triphenylphosphine~480Not Reported
Au(I)-alkynyl with PPh₃Triphenylphosphine~450 - 550Varies

Anticancer Activity: A Structure-Activity Relationship

The cytotoxicity of phosphine gold(I) complexes against various cancer cell lines is a subject of intense research. The nature of the phosphine ligand has been shown to be a critical determinant of this biological activity. Generally, increased lipophilicity of the phosphine ligand can enhance cellular uptake, leading to greater cytotoxicity.

ComplexPhosphine LigandCell LineIC₅₀ (µM)
Auranofin (Et₃PAu(SAT))TriethylphosphineVarious~0.2 - 5.0
[AuCl(PPh₃)]TriphenylphosphineHeLa~2.0 - 7.0
[Au(dppe)₂]CldppeL1210~0.1 - 0.5
[Au(dpph)₂(dithiocarbamate)]dpph*HeLa0.14 - 0.51
dpph = 1,6-bis(diphenylphosphino)hexane

Mechanism of Action: Targeting Thioredoxin Reductase

A primary molecular target for the anticancer activity of many phosphine gold(I) complexes is the enzyme thioredoxin reductase (TrxR).[1][2] TrxR is a key component of the cellular antioxidant system, and its inhibition leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis (programmed cell death).[3][4]

The general mechanism involves the gold(I) center binding to the active site of TrxR, which contains a rare selenocysteine residue. This binding inactivates the enzyme, disrupting the cellular redox balance.

G Au_complex Phosphine Gold(I) Complex TrxR_active Active Thioredoxin Reductase (TrxR-SeH) Au_complex->TrxR_active Inhibition TrxR_inactive Inactive TrxR-Se-Au-PR₃ TrxR_active->TrxR_inactive ROS Increased Reactive Oxygen Species (ROS) TrxR_inactive->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inhibition of Thioredoxin Reductase by Phosphine Gold(I) Complexes.

The inhibition of TrxR by phosphine gold(I) complexes disrupts the cellular redox homeostasis, leading to an accumulation of ROS. This oxidative stress triggers mitochondrial dysfunction, which in turn activates a cascade of caspases, ultimately leading to apoptotic cell death.[5]

Experimental Protocols

General Synthesis of (Triphenylphosphine)gold(I) Chloride ([AuCl(PPh₃)])

This protocol describes a common method for the synthesis of a simple phosphine gold(I) complex.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrothiophene (THT)

  • Ethanol

  • Diethyl ether

Procedure:

  • A solution of tetrachloroauric(III) acid in ethanol is treated with two equivalents of tetrahydrothiophene to form the intermediate [AuCl(THT)].

  • To this solution, a solution of one equivalent of triphenylphosphine in ethanol is added dropwise with stirring.

  • A white precipitate of [AuCl(PPh₃)] forms almost immediately.

  • The mixture is stirred for an additional 30 minutes at room temperature.

  • The white solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the gold(I) complexes and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The phosphine ligand is a powerful tool for tuning the properties of gold(I) complexes. By systematically modifying the steric and electronic characteristics of the phosphine, researchers can influence the physicochemical properties, luminescence, and, most importantly, the anticancer activity of these compounds. The inhibition of thioredoxin reductase represents a key mechanism of action, providing a clear target for the rational design of new and more effective gold-based therapeutics. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these promising complexes. Further exploration of the structure-activity relationships will undoubtedly pave the way for the development of next-generation gold(I) drugs.

References

Performance Benchmark: (Au(Dppe)2)Cl and its Analogs in the Synthesis of 2,5-Disubstituted Furans

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the ever-evolving landscape of catalytic organic transformations, gold catalysts have emerged as powerful tools for the construction of complex molecular architectures. This guide provides a comparative performance benchmark of gold(I) phosphine complexes in the synthesis of 2,5-disubstituted furans, a common scaffold in pharmaceuticals and functional materials. While direct catalytic data for the specific complex (Au(Dppe)₂)Cl is limited in the reviewed literature, this guide focuses on the closely related and structurally analogous dinuclear complex, [(AuCl)₂(μ-dppe)], and compares its performance against other relevant gold catalysts.

The data presented is primarily drawn from a study by Roberts et al. on the gold-catalyzed synthesis of 2,5-diphenylfuran from phenylacetylene and pyridine-N-oxide. This reaction serves as a representative benchmark for evaluating catalyst efficacy.

Performance Comparison of Gold Catalysts

The following table summarizes the catalytic performance of various gold complexes in the synthesis of 2,5-diphenylfuran. The dinuclear dppe-ligated gold complex, [(AuCl)₂(μ-dppe)], demonstrates high efficiency in this transformation.

CatalystLigand TypeProduct Yield (%)[1]
[(AuCl)₂(μ-dppe)] Bis(diphenylphosphino)ethane (dppe) 94
[(AuCl)₂(μ-dppf)]Bis(diphenylphosphino)ferrocene (dppf)99
[(AuCl)₂(μ-dppr)]Bis(diphenylphosphino)ruthenocene (dppr)98
[(AuCl)₂(μ-dppo)]Bis(diphenylphosphino)osmocene (dppo)95
[AuCl(PPh₃)]Triphenylphosphine (PPh₃)0
Reaction Conditions: Phenylacetylene (0.5 mmol), Pyridine-N-oxide (0.55 mmol), Catalyst (0.0125 mmol), Na[BArF₂₄] (0.025 mmol), Toluene (5 mL), 100 °C, 24 h.

Experimental Workflow

The logical flow of the experimental procedure for the gold-catalyzed synthesis of 2,5-disubstituted furans is illustrated in the diagram below. This workflow outlines the key steps from reactant preparation to product analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis reactants Combine Phenylacetylene, Pyridine-N-oxide, and Toluene catalyst_addition Add Gold Catalyst Precursor and Na[BArF₂₄] reactants->catalyst_addition In a sealed tube heating Heat Reaction Mixture at 100 °C for 24 h catalyst_addition->heating filtration Filter through Celite heating->filtration After cooling extraction Solvent Removal under Reduced Pressure filtration->extraction analysis Analyze by GC-MS and NMR extraction->analysis

Figure 1. Experimental workflow for the synthesis of 2,5-diphenylfuran.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2,5-diphenylfuran, based on the conditions reported by Roberts et al.[1]

Materials:

  • Phenylacetylene

  • Pyridine-N-oxide

  • [(AuCl)₂(μ-dppe)] (or other gold catalyst precursor)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na[BArF₂₄])

  • Toluene, anhydrous

  • Celite

  • Nitrogen or Argon gas

Procedure:

  • To a 10 mL oven-dried sealed tube equipped with a magnetic stir bar, add phenylacetylene (0.5 mmol, 1.0 equiv.), pyridine-N-oxide (0.55 mmol, 1.1 equiv.), and 5 mL of anhydrous toluene.

  • To this solution, add the gold catalyst precursor (e.g., [(AuCl)₂(μ-dppe)], 0.0125 mmol, 2.5 mol%) and Na[BArF₂₄] (0.025 mmol, 5.0 mol%).

  • The tube is sealed under an inert atmosphere (Nitrogen or Argon) and the reaction mixture is stirred and heated in an oil bath at 100 °C for 24 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting suspension is filtered through a plug of Celite, and the Celite is washed with a small amount of toluene.

  • The filtrate is collected and the solvent is removed under reduced pressure.

  • The crude product is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the 2,5-diphenylfuran.

Discussion of Catalyst Performance

The data indicates that dinuclear gold complexes bearing bidentate phosphine ligands are highly effective for the synthesis of 2,5-disubstituted furans. The [(AuCl)₂(μ-dppe)] catalyst provides an excellent yield of 94%.[1] Interestingly, the analogous complexes with ferrocene, ruthenocene, and osmocene backbones in the ligand show slightly higher or comparable activity.[1]

A critical observation is the complete lack of activity for the mononuclear catalyst, [AuCl(PPh₃)]. This suggests that the dinuclear nature of the dppe-bridged catalyst, or at least the presence of a chelating diphosphine ligand, is crucial for catalytic activity and stability under these reaction conditions. The deactivation of simple phosphine-ligated gold(I) complexes is a known issue, and the results presented here support the superiority of more robust ligand frameworks.[1]

While no direct data for (Au(Dppe)₂)Cl was found in this specific transformation, its structural features—a mononuclear gold(I) center chelated by two dppe ligands—suggest it would likely be a competent catalyst. The chelation is expected to confer greater stability than a monodentate phosphine ligand. However, a direct comparison with the dinuclear [(AuCl)₂(μ-dppe)] would be necessary to definitively establish its relative performance.

Conclusion

For researchers and professionals in drug development and organic synthesis, the choice of catalyst is paramount for efficient and high-yielding transformations. In the synthesis of 2,5-disubstituted furans, the dinuclear gold complex [(AuCl)₂(μ-dppe)] stands out as a highly effective catalyst. Its performance, along with that of other metallocene-based diphosphine gold complexes, significantly surpasses that of simple mononuclear phosphine gold catalysts. While the performance of the mononuclear bis-chelated (Au(Dppe)₂)Cl remains to be experimentally verified in this context, the available data strongly advocates for the use of gold catalysts with chelating diphosphine ligands for this class of organic transformation. Further studies to directly benchmark (Au(Dppe)₂)Cl would be a valuable contribution to the field.

References

Unlocking Luminescence: A Comparative Analysis of Gold(I) Complexes with Diverse Phosphine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of luminescent materials is a critical endeavor. Gold(I) complexes, known for their rich photophysical properties, are at the forefront of this research. The choice of ancillary ligands, particularly phosphines, plays a pivotal role in tuning their emissive characteristics. This guide provides a comparative analysis of the luminescence of gold(I) complexes featuring different phosphine ligands, supported by experimental data and detailed protocols to aid in the development of novel luminescent materials for applications ranging from bioimaging to optoelectronics.

The luminescence of gold(I) complexes is highly sensitive to their molecular structure and environment. Phosphine ligands, with their tunable steric and electronic properties, are instrumental in modulating the emission energy, quantum yield, and lifetime of these complexes. By judiciously modifying the phosphine ligand, researchers can fine-tune the photophysical properties to meet the demands of specific applications.

Comparative Photophysical Data

The following table summarizes the key photophysical data for a selection of gold(I) complexes with varying phosphine ligands. The data highlights the significant impact of the phosphine ligand on the quantum yield (Φ), emission maximum (λem), and excited-state lifetime (τ).

Complex/Ligand CombinationPhosphine LigandQuantum Yield (Φ)Emission Max (λem) (nm)Lifetime (τ) (μs)
Au(I)-Triphenylphosphine-Chromophore 1Triphenylphosphine0.254502.1
Au(I)-Tricyclohexylphosphine-Chromophore 1Tricyclohexylphosphine0.454653.5
Au(I)-Functionalized Phosphine 1Phosphine with Triphenylene0.384805.2
Au(I)-Functionalized Phosphine 2Phosphine with Phenanthrene0.525107.8
Au(I)-Functionalized Phosphine 3Phosphine with Carbazole0.314954.6

Note: The specific chromophore and reaction conditions can influence the photophysical data. The data presented here is for comparative purposes based on available literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following sections outline the general procedures for the synthesis and photophysical characterization of the gold(I)-phosphine complexes discussed.

General Synthesis of Gold(I)-Phosphine Complexes

The synthesis of gold(I)-phosphine complexes typically involves the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the desired phosphine ligand in a suitable solvent like dichloromethane.[1] The reaction is usually carried out at room temperature and stirred for a few hours. The resulting product can then be purified by column chromatography or recrystallization to yield the desired gold(I)-phosphine complex.[1]

Photophysical Measurements

The luminescence properties of the synthesized complexes are characterized using various spectroscopic techniques.

  • UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer to determine the ground-state absorption properties of the complexes.

  • Photoluminescence Spectroscopy: Emission and excitation spectra are measured using a spectrofluorometer. For quantum yield determination, an integrating sphere is often employed to capture all emitted light.[2][3] The quantum yield is calculated by comparing the integrated emission intensity of the sample to that of a known standard or by using an absolute method with an integrating sphere.[2][3]

  • Time-Resolved Emission Spectroscopy: Luminescence lifetimes are measured using time-correlated single-photon counting (TCSPAC) or other time-resolved techniques. The sample is excited by a pulsed light source (e.g., a laser or a light-emitting diode), and the decay of the emission intensity is monitored over time.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of luminescent gold(I)-phosphine complexes.

Gold(I) Complex Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_photophysical Photophysical Analysis cluster_analysis Data Analysis & Interpretation start Start: Select Phosphine Ligand & Gold(I) Precursor synthesis Complex Synthesis start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification structural Structural Characterization (NMR, X-ray) purification->structural photophysical Photophysical Characterization purification->photophysical uv_vis UV-Vis Absorption photophysical->uv_vis pl_emission Photoluminescence (PL) Spectroscopy photophysical->pl_emission lifetime Lifetime (τ) Measurement photophysical->lifetime quantum_yield Quantum Yield (Φ) Measurement pl_emission->quantum_yield data_analysis Comparative Data Analysis quantum_yield->data_analysis lifetime->data_analysis structure_property Structure-Property Relationship data_analysis->structure_property

Figure 1. General workflow for the synthesis and characterization of luminescent gold(I)-phosphine complexes.

Structure-Luminescence Relationship

The electronic and steric properties of the phosphine ligand directly influence the luminescence of gold(I) complexes.

  • Electronic Effects: The σ-donating and π-accepting properties of the phosphine ligand can modify the energy levels of the metal-centered and ligand-centered orbitals involved in the electronic transitions.[4][5] For instance, strongly electron-donating phosphines can increase the energy of the highest occupied molecular orbital (HOMO), potentially leading to a red-shift in the emission.

  • Steric Effects: The bulkiness of the phosphine ligand can impact the geometry of the gold(I) complex and influence intermolecular interactions, such as aurophilic (Au···Au) interactions.[1] These interactions can significantly affect the luminescence properties, often leading to new, lower-energy emission bands. Bulky phosphine ligands can also prevent non-radiative decay pathways by shielding the luminescent core, thereby enhancing the quantum yield.

  • Functionalization of Phosphine Ligands: A modern approach involves the use of phosphine ligands functionalized with chromophoric units.[1][4] In such cases, the phosphine ligand itself can participate in the emissive process, leading to complexes with unique photophysical properties. The nature of the appended chromophore (e.g., triphenylene, phenanthrene, carbazole) has a profound effect on the resulting luminescence.[4]

Signaling Pathways and Logical Relationships

The modulation of luminescence in these complexes can be understood through the interplay of various factors, as depicted in the following diagram.

Luminescence Modulation cluster_ligand Phosphine Ligand Properties cluster_complex Gold(I) Complex Properties cluster_luminescence Luminescence Properties electronics Electronic Properties (σ-donor, π-acceptor) electronic_structure Electronic Structure (HOMO/LUMO) electronics->electronic_structure sterics Steric Hindrance geometry Coordination Geometry sterics->geometry intermolecular Intermolecular Interactions (Aurophilic) sterics->intermolecular functionalization Chromophore Functionalization functionalization->electronic_structure quantum_yield Quantum Yield (Φ) geometry->quantum_yield emission_max Emission Maximum (λem) electronic_structure->emission_max lifetime Lifetime (τ) electronic_structure->lifetime intermolecular->emission_max

Figure 2. Factors influencing the luminescence of gold(I)-phosphine complexes.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed electrochemical comparison of the gold(I) complex, (Au(Dppe)₂)Cl, with its copper(I) and silver(I) analogues reveals distinct redox behaviors crucial for applications in catalysis, materials science, and drug development. While direct comparative studies under identical conditions are scarce, a synthesis of available data indicates that the gold(I) complex is significantly more resistant to oxidation than its copper(I) counterpart.

This guide provides a comprehensive analysis of the electrochemical properties of these metal complexes, featuring a summary of their redox potentials, detailed experimental protocols derived from the literature, and a visualization of the experimental workflow. This information is intended to guide researchers, scientists, and drug development professionals in selecting the appropriate complex for their specific applications.

At a Glance: Electrochemical Properties

The electrochemical behavior of these dppe-ligated (dppe = 1,2-bis(diphenylphosphino)ethane) complexes is primarily dictated by the nature of the central metal ion. The following table summarizes the key electrochemical data gathered from various studies. It is important to note that the experimental conditions, such as the solvent, electrolyte, and reference electrode, can significantly influence the measured potentials. Therefore, direct comparisons should be made with caution.

ComplexMetal Oxidation StateRedox CouplePotential (V)ReversibilitySolventSupporting ElectrolyteReference ElectrodeCitation
[Cu(dmp)(dppe)]PF₆Cu(I)Cu(I)/Cu(II)> +1.2ReversibleCH₂Cl₂0.1 M TBAHAg/AgCl[1]
General Cu(I) dppe complexesCu(I)Cu(I)/Cu(II)Not specifiedQuasireversibleNot specifiedNot specifiedNot specified[2]
Auranofin (related Au(I) phosphine)Au(I)Au(I) → Au(III)+1.1 and +1.6IrreversibleCH₂Cl₂0.1 M Bu₄NPF₆Ag/AgCl[3]

The data suggests that the oxidation of the copper(I) center in a dppe environment is a reversible process occurring at a relatively high positive potential. In contrast, related gold(I) phosphine complexes exhibit irreversible oxidation at even higher potentials, indicating a greater stability of the +1 oxidation state for gold in this ligand sphere. The electrochemical properties of the analogous silver(I) dppe complex remain largely unexplored in the current literature.

Deep Dive: Experimental Methodologies

The following section details a typical experimental protocol for cyclic voltammetry (CV) measurements of these metal complexes, based on methodologies reported in the literature.

Cyclic Voltammetry Protocol

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical species. A typical experimental setup and procedure are as follows:

  • Instrumentation: A potentiostat/galvanostat (e.g., EG&G Princeton Applied Research 273) is used to control the potential and measure the resulting current.

  • Three-Electrode System:

    • Working Electrode: A glassy carbon or platinum disk electrode is commonly used.

    • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is employed as a stable reference potential.

    • Counter (Auxiliary) Electrode: A platinum wire serves as the counter electrode to complete the electrical circuit.

  • Electrochemical Cell: The three electrodes are immersed in a solution containing the sample of interest dissolved in an appropriate solvent with a supporting electrolyte.

  • Solvent and Supporting Electrolyte: A non-aqueous solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) is typically used. A supporting electrolyte, for instance, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is added to ensure sufficient conductivity of the solution.

  • Procedure:

    • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can interfere with the measurements.

    • A background CV of the solvent and supporting electrolyte is recorded to identify any potential interfering redox processes.

    • The complex of interest is added to the solution, and the CV is recorded by sweeping the potential between set limits at a specific scan rate (e.g., 100 mV/s).

    • The resulting voltammogram, a plot of current versus potential, provides information about the redox potentials and the reversibility of the electron transfer processes.

Visualizing the Workflow

The logical flow of a comparative electrochemical study can be visualized to better understand the relationships between the different stages of the investigation.

G Workflow for Comparative Electrochemical Analysis cluster_prep Complex Synthesis and Preparation cluster_exp Electrochemical Experiment cluster_analysis Data Analysis and Comparison synthesis_au (Au(Dppe)₂)Cl Synthesis solution_prep Solution Preparation (Solvent + Electrolyte) synthesis_au->solution_prep synthesis_cu [Cu(dppe)₂]Cl Synthesis synthesis_cu->solution_prep synthesis_ag [Ag(dppe)₂]Cl Synthesis synthesis_ag->solution_prep cv_setup Cyclic Voltammetry Setup (3-Electrode System) solution_prep->cv_setup cv_measurement CV Measurement cv_setup->cv_measurement data_extraction Data Extraction (Redox Potentials, Reversibility) cv_measurement->data_extraction comparison Comparative Analysis data_extraction->comparison

Figure 1. A flowchart illustrating the key stages involved in the comparative electrochemical analysis of the metal-dppe complexes.

References

Safety Operating Guide

Proper Disposal of (Au(Dppe)₂)Cl: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, handling coordination complexes such as (Au(Dppe)₂)Cl, or Chloro[bis(1,2-bis(diphenylphosphino)ethane)]gold(I), requires adherence to specific protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of (Au(Dppe)₂)Cl.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with (Au(Dppe)₂)Cl and its constituent ligand, 1,2-bis(diphenylphosphino)ethane (dppe). The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. The dppe ligand is also noted to be air-sensitive[1][3].

Personal Protective Equipment (PPE)

When handling (Au(Dppe)₂)Cl for disposal, the following personal protective equipment is mandatory:

PPE ItemSpecificationPurpose
Eye Protection Safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.To protect against splashes and fine dust.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).To prevent skin contact and irritation.
Body Protection Laboratory coat and appropriate protective clothing.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a fume hood. For larger quantities or in case of insufficient ventilation, a NIOSH/MSHA-approved respirator is necessary.To avoid inhalation of dust or aerosols.

Disposal Plan: Step-by-Step Protocol

The recommended procedure for the disposal of (Au(Dppe)₂)Cl is through a certified hazardous waste management service. In-laboratory chemical treatment to recover gold or neutralize the compound is not advised without specific expertise and facilities, due to the potential for hazardous reactions and the generation of further regulated waste streams.

Step 1: Waste Segregation

Proper segregation is the first step in compliant waste management.

  • Solid Waste: Collect any solid (Au(Dppe)₂)Cl, including residues from reaction vessels and contaminated consumables (e.g., weighing paper, spatulas), in a dedicated solid hazardous waste container.

  • Liquid Waste: If (Au(Dppe)₂)Cl is dissolved in a solvent, it should be collected in a designated hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Sharps: Any sharps, such as needles or broken glass, that are contaminated with the compound must be placed in a puncture-proof sharps container designated for chemical waste.

Step 2: Waste Container and Labeling

Accurate labeling is crucial for the safety of all personnel handling the waste.

  • Select an Appropriate Container: Use a container that is chemically resistant and can be securely sealed. For solid waste, a high-density polyethylene (HDPE) container is suitable.

  • Label the Container: The label must be clearly written and securely affixed to the container. The following information is required:

    • The words "Hazardous Waste."

    • The full chemical name: Chloro[bis(1,2-bis(diphenylphosphino)ethane)]gold(I) .

    • List all components, including any solvents, as a percentage of the total volume.

    • Indicate the primary hazards: Irritant, Environmental Hazard .

    • The date the waste was first added to the container.

    • Your name, laboratory, and contact information.

Step 3: Storage Pending Disposal

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • In a well-ventilated location, preferably within a fume hood.

  • Away from strong oxidizing agents, with which the dppe ligand is incompatible[1][3].

  • Clearly marked as a hazardous waste storage area.

Step 4: Arrange for Pickup and Disposal

Contact your institution's Environmental Health and Safety (EHS) office or your contracted hazardous waste disposal service to schedule a pickup. Follow their specific procedures for waste handover.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Don Personal Protective Equipment: Wear the full PPE as outlined in the table above.

  • Contain and Clean the Spill:

    • For solid spills, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust[4].

    • For liquid spills, use an inert absorbent material to contain the spill.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

Experimental Workflow for Disposal

The logical flow for the proper disposal of (Au(Dppe)₂)Cl is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

DisposalWorkflow cluster_prep Preparation and Handling cluster_waste_collection Waste Collection and Segregation cluster_packaging Packaging and Labeling cluster_storage_disposal Storage and Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) Collect Collect (Au(Dppe)2)Cl Waste Ventilation->Collect Segregate Segregate into Solid, Liquid, or Sharps Waste Streams Collect->Segregate Container Place in a Labeled, Compatible Hazardous Waste Container Segregate->Container Label Ensure Label Includes: - Full Chemical Name - Hazards (Irritant) - Contact Information Container->Label Store Store Securely in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup and Professional Disposal Store->EHS

References

Safeguarding Your Research: A Comprehensive Guide to Handling (Au(Dppe)₂)Cl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of (Au(Dppe)₂)Cl, a gold(I) complex with bis(diphenylphosphino)ethane ligands. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling (Au(Dppe)₂)Cl.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or gogglesGoggles are required when there is a splash hazard.
Body Laboratory coatA flame-resistant lab coat that is fully buttoned is required.
Respiratory Use in a well-ventilated area or fume hoodFor procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge may be necessary based on your risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Given that many organometallic compounds, including gold-phosphine complexes, can be air-sensitive, the following operational workflow is recommended to minimize exposure and maintain compound integrity.[1]

  • Preparation :

    • Work in a designated area, such as a chemical fume hood or a glove box, to control potential exposure.

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Have an emergency plan in place, including the location of safety showers, eyewash stations, and fire extinguishers.

  • Handling the Solid Compound :

    • As (Au(Dppe)₂)Cl is a solid, handle it carefully to avoid generating dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.

    • If the compound is air-sensitive, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or inside a glove box.[1]

  • In Case of a Spill :

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to handle it, use an appropriate absorbent material to clean it up while wearing full PPE.

    • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

The following diagram illustrates the logical workflow for the safe handling of (Au(Dppe)₂)Cl.

Safe Handling Workflow for (Au(Dppe)₂)Cl cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management Prep Don PPE Area Work in Fume Hood/Glove Box Prep->Area Weigh Weigh Compound Area->Weigh Proceed to handling Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Clean Clean Glassware React->Clean After reaction completion Waste Segregate Waste Clean->Waste Dispose Dispose of Hazardous Waste Waste->Dispose

Caption: Workflow for handling (Au(Dppe)₂)Cl.

Disposal Plan: Managing Gold-Containing Waste

The disposal of waste containing gold compounds must be handled responsibly to prevent environmental contamination and to comply with regulations. Gold-containing waste is often classified as hazardous waste.

Waste TypeDisposal ProcedureRegulatory Considerations
Solid Waste Collect in a designated, labeled, and sealed container.Treat as hazardous waste. Follow your institution's hazardous waste disposal protocols.
Liquid Waste Collect in a designated, labeled, and sealed container. Do not pour down the drain.Treat as hazardous waste. Follow your institution's hazardous waste disposal protocols.
Contaminated PPE Dispose of in a designated hazardous waste container.Follow your institution's guidelines for disposing of contaminated lab materials.

Many institutions have programs for the reclamation of precious metals from waste.[2][3] It is economically and environmentally beneficial to segregate gold-containing waste for potential recycling.[2][3] Check with your institution's environmental health and safety (EHS) office for specific procedures.

The following diagram outlines the decision-making process for the proper disposal of (Au(Dppe)₂)Cl waste.

Disposal Plan for (Au(Dppe)₂)Cl Waste Start Generate Waste Containing (Au(Dppe)₂)Cl IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in Labeled Solid Waste Container IsSolid->SolidWaste Yes LiquidWaste Collect in Labeled Liquid Waste Container IsSolid->LiquidWaste No IsRecyclable Institutional Precious Metal Recycling Program? SolidWaste->IsRecyclable LiquidWaste->IsRecyclable Recycle Segregate for Precious Metal Reclamation IsRecyclable->Recycle Yes HazardousWaste Dispose as Hazardous Waste IsRecyclable->HazardousWaste No

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.